molecular formula C14H7FN4O B1684056 VU0285683

VU0285683

カタログ番号: B1684056
分子量: 266.23 g/mol
InChIキー: GELAFISMURFRCA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile ( 327056-22-4) is a chemical compound with a molecular formula of C14H7FN4O and a molecular weight of 266.24 g/mol . This benzonitrile derivative features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known for its broad spectrum of potential biological activities . The integration of the 1,2,4-oxadiazole ring system makes this compound a valuable scaffold for pharmaceutical research and development, particularly in the design of novel receptor ligands. Research into structurally similar compounds, such as the related AZD 9272, indicates that this chemical class is of significant interest in neuroscience, having been used in the preparation and handling of receptor ligands for scientific studies . These compounds typically require specific handling protocols, including preparation in DMSO as concentrated stock solutions and storage as aliquots at -20°C, with experimental dilutions prepared on the day of use . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

3-fluoro-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7FN4O/c15-11-6-9(8-16)5-10(7-11)14-18-13(19-20-14)12-3-1-2-4-17-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELAFISMURFRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of VU0285683, a Negative Allosteric Modulator of the mGlu5 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial information suggesting VU0285683 as a positive allosteric modulator of the M1 muscarinic receptor is incorrect. This document provides a comprehensive overview of the true mechanism of action of this compound as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5), based on the primary scientific literature.

Core Mechanism of Action

This compound, with the chemical name 3-Fluoro-5-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-benzonitrile, functions as a potent and selective negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5).[1] Unlike orthosteric antagonists that directly compete with the endogenous ligand glutamate for its binding site, this compound binds to a distinct allosteric site on the mGlu5 receptor.[1] This allosteric binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or diminishes its ability to activate downstream signaling pathways upon glutamate binding. Specifically, this compound demonstrates high affinity for the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site, a well-characterized allosteric pocket on the mGlu5 receptor.[1]

The primary consequence of this compound binding is the attenuation of the canonical Gq/11 signaling cascade typically initiated by mGlu5 receptor activation. This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium (Ca2+), a key second messenger.[2][3] By negatively modulating the mGlu5 receptor, this compound effectively dampens this glutamate-induced intracellular calcium mobilization.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound.

ParameterValueAssay SystemReference
IC50 24.4 nMInhibition of glutamate-induced calcium mobilization in HEK293A cells expressing human mGlu5[1]
Binding Site MPEP allosteric siteRadioligand binding assay[1]
Selectivity Selective for mGlu5 over mGlu1, mGlu3, and mGlu4Not explicitly quantified in the primary discovery paper, but stated as selective.[1]

Experimental Protocols

Calcium Mobilization Assay

This assay was employed to determine the potency of this compound in inhibiting the function of the mGlu5 receptor.

Cell Culture and Plating:

  • Human embryonic kidney (HEK) 293A cells stably expressing the human mGlu5 receptor were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, 100 µg/ml streptomycin, and 500 µg/ml G418.

  • Cells were seeded into 384-well, black-walled, clear-bottom plates at a density of 20,000 cells per well and grown overnight.

Dye Loading:

  • The growth medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (Hank's balanced salt solution with 20 mM HEPES) for 60 minutes at 37°C.

Compound Addition and Signal Detection:

  • This compound was serially diluted and added to the cell plates.

  • After a pre-incubation period with this compound, an EC80 concentration of glutamate was added to stimulate the mGlu5 receptor.

  • Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).

Data Analysis:

  • The fluorescence signal was normalized to baseline.

  • The concentration-response curves for this compound were generated, and the IC50 value was calculated using a four-point variable slope nonlinear regression model.

Radioligand Binding Assay

This assay was utilized to determine the binding site of this compound on the mGlu5 receptor.

Membrane Preparation:

  • Membranes were prepared from cells stably expressing the mGlu5 receptor. Cells were harvested and homogenized in a cold buffer.

  • The homogenate was centrifuged to pellet the membranes, which were then washed and resuspended in an assay buffer.

Binding Reaction:

  • A fixed concentration of a radiolabeled ligand known to bind to the MPEP site (e.g., [3H]MPEP) was incubated with the cell membranes.

  • Increasing concentrations of unlabeled this compound were added to compete for the binding of the radioligand.

  • The reaction was allowed to reach equilibrium.

Separation and Detection:

  • The bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified using liquid scintillation counting.

Data Analysis:

  • The specific binding was determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled MPEP site ligand) from the total binding.

  • Competition binding curves were generated, and the Ki (inhibitory constant) for this compound was calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

mGlu5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGlu5 mGlu5 Receptor Gq Gq/11 mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ ER->Ca Releases Ca->PKC Co-activates Downstream Downstream Signaling Ca->Downstream Cellular Responses PKC->Downstream Glutamate Glutamate Glutamate->mGlu5 Binds to orthosteric site This compound This compound (NAM) This compound->mGlu5 Binds to allosteric site

Caption: mGlu5 receptor signaling pathway and the inhibitory action of this compound.

Calcium_Mobilization_Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Seed mGlu5-expressing HEK293A cells in 384-well plate A2 Incubate overnight A1->A2 A3 Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) A2->A3 B1 Add serial dilutions of this compound A3->B1 Start Experiment B2 Pre-incubate B1->B2 B3 Add EC80 concentration of Glutamate B2->B3 B4 Measure fluorescence (FLIPR) B3->B4 C1 Normalize fluorescence to baseline B4->C1 Collect Data C2 Generate concentration- response curves C1->C2 C3 Calculate IC50 value C2->C3

Caption: Experimental workflow for the calcium mobilization assay.

References

VU0285683: A Technical Guide to its Function as a Negative Allosteric Modulator of mGluR5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VU0285683, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document details its pharmacological properties, the experimental protocols used for its characterization, and the underlying signaling pathways it modulates.

Introduction to this compound

This compound, chemically known as 3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile, is a significant tool compound in the study of mGluR5 pharmacology. As a negative allosteric modulator, it does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the receptor's response to glutamate. This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric antagonists. Preclinical studies have highlighted the anxiolytic-like activity of this compound, suggesting its potential as a therapeutic agent for central nervous system (CNS) disorders.[1]

Quantitative Data Presentation

The following table summarizes the available quantitative data for this compound's activity at the mGluR5 receptor. Extensive searches of publicly available literature did not yield further quantitative data such as Ki values or IC50 values from a broader range of functional assays for this specific compound.

ParameterValue (nM)Assay TypeCell LineSpeciesReference
IC5024.4 ± 3.6Functional Antagonism (Glutamate-induced response)HEK293Rat[1]

Note: The IC50 value represents the concentration of this compound that inhibits 50% of the maximal response to glutamate.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by modulating the canonical Gq-coupled signaling pathway of mGluR5. Upon activation by glutamate, mGluR5 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). As a negative allosteric modulator, this compound attenuates this entire cascade by reducing the efficacy of glutamate at the receptor.

mGluR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds to PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream Phosphorylates IP3R->Ca2 Releases ER_Ca2 Ca²⁺ Store Glutamate Glutamate Glutamate->mGluR5 Activates This compound This compound (NAM) This compound->mGluR5 Inhibits

mGluR5 Signaling Pathway and this compound Inhibition.

Experimental Protocols

The characterization of this compound as an mGluR5 NAM involves a series of in vitro assays to determine its binding affinity, functional potency, and mechanism of action. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (for determining binding affinity)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor, providing information about its binding affinity (Ki).

Materials:

  • HEK293 cells stably expressing rat mGluR5.

  • [3H]MPEP (a radiolabeled mGluR5 NAM).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compound (this compound) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-mGluR5 cells and harvest by scraping.

    • Homogenize cells in ice-cold assay buffer and centrifuge at low speed to remove nuclei.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .

  • Binding Reaction:

    • To each well of a 96-well plate, add:

      • 100 µL of cell membranes.

      • 50 µL of [3H]MPEP (at a final concentration close to its Kd).

      • 50 µL of test compound (this compound) at various concentrations or vehicle for total binding, and a saturating concentration of a non-radiolabeled ligand for non-specific binding.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the resulting competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (for functional potency)

This assay measures the ability of a NAM to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist.

Materials:

  • HEK293 cells stably expressing mGluR5.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • mGluR5 agonist (e.g., Glutamate or Quisqualate).

  • Test compound (this compound).

  • Fluorescence plate reader (e.g., FLIPR or FlexStation).

Protocol:

  • Cell Plating:

    • Seed HEK293-mGluR5 cells into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer for 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Add varying concentrations of the test compound (this compound) to the wells and incubate for a predefined period.

    • Add a fixed concentration of the mGluR5 agonist (typically an EC80 concentration) to stimulate the receptor.

    • Measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Plot the agonist-induced fluorescence response against the log concentration of the test compound.

    • Determine the IC50 value, which represents the concentration of the NAM that inhibits 50% of the agonist-induced calcium response.

Inositol Monophosphate (IP1) Accumulation Assay (alternative functional assay)

This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, as an indicator of Gq pathway activation.

Materials:

  • HEK293 cells stably expressing mGluR5.

  • IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate).

  • Stimulation buffer (containing LiCl to inhibit IP1 degradation).

  • mGluR5 agonist.

  • Test compound (this compound).

  • HTRF-compatible plate reader.

Protocol:

  • Cell Plating and Stimulation:

    • Plate cells in a suitable microplate and culture overnight.

    • Replace the culture medium with stimulation buffer containing varying concentrations of the test compound (this compound) and incubate.

    • Add a fixed concentration of the mGluR5 agonist and incubate for 30-60 minutes at 37°C.

  • Detection:

    • Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) to each well.

    • Incubate at room temperature for 1 hour to allow the competitive binding reaction to reach equilibrium.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio and plot it against the log concentration of the test compound.

    • Determine the IC50 value for the inhibition of agonist-induced IP1 accumulation.

Experimental and Logical Workflows

The characterization of a novel compound like this compound as an mGluR5 NAM follows a logical progression of experiments to confirm its identity, potency, and mechanism of action.

Experimental_Workflow cluster_screening Initial Screening & Identification cluster_characterization In Vitro Characterization cluster_validation In Vivo Validation HTS High-Throughput Screening (e.g., Calcium Mobilization) Hit_ID Hit Identification (this compound) HTS->Hit_ID Binding_Assay Radioligand Binding Assay (Determine Ki) Hit_ID->Binding_Assay Functional_Assay Functional Assays (Calcium, IP1 - Determine IC50) Hit_ID->Functional_Assay Mechanism_Assay Mechanism of Action Studies (Allosteric vs. Orthosteric) Binding_Assay->Mechanism_Assay Selectivity_Assay Selectivity Profiling (vs. other mGluRs & targets) Functional_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies (ADME) Mechanism_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy Models (e.g., Anxiety Models) PK_Studies->Efficacy_Studies

General experimental workflow for mGluR5 NAM characterization.

The logical relationship of negative allosteric modulation is distinct from competitive antagonism. A NAM reduces the maximal response and/or potency of an agonist without directly blocking the agonist's binding site.

NAM_Logic cluster_receptor mGluR5 Receptor Orthosteric_Site Orthosteric Site Receptor_Activation Receptor Activation & Signaling Orthosteric_Site->Receptor_Activation Leads to Allosteric_Site Allosteric Site Reduced_Activation Reduced Receptor Activation & Signaling Allosteric_Site->Reduced_Activation Causes Glutamate Glutamate (Agonist) Glutamate->Orthosteric_Site Binds to This compound This compound (NAM) This compound->Allosteric_Site Binds to

Logical relationship of negative allosteric modulation.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of mGluR5. Its characterization as a potent and selective negative allosteric modulator provides a foundation for the development of novel therapeutics targeting the glutamatergic system. The methodologies and data presented in this guide offer a comprehensive resource for researchers in the field of neuroscience and drug discovery.

References

In-Depth Technical Guide: Discovery and Synthesis of VU0285683

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0285683 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). This document provides a comprehensive overview of its discovery, synthesis, and biological activity. It includes detailed experimental protocols for its characterization and a summary of its key quantitative data. Visual diagrams are provided to illustrate its mechanism of action and synthetic pathway.

Discovery and Biological Activity

This compound was identified as a negative allosteric modulator of the mGlu5 receptor. It exhibits high affinity for the MPEP binding site and acts as a full antagonist, effectively blocking the glutamate-induced response of mGlu5. Its discovery has provided a valuable tool for studying the physiological and pathological roles of the mGlu5 receptor, with potential therapeutic applications in neurological and psychiatric disorders.

Quantitative Data Summary

The following table summarizes the key in vitro activity of this compound.

ParameterValueReceptor/Assay
IC50 24.4 nMInhibition of glutamate response at human mGlu5 receptors

Synthesis of this compound

The chemical name for this compound is 3-Fluoro-5-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-benzonitrile. The synthesis of this compound involves a multi-step process culminating in the formation of the 1,2,4-oxadiazole ring system. While the specific, detailed protocol from the original discovery publication is not publicly available, a representative synthesis is outlined below based on established methods for the synthesis of similar 3,5-disubstituted-1,2,4-oxadiazoles.

Representative Synthetic Protocol

This protocol is a representative example of how a compound like this compound could be synthesized.

Step 1: Synthesis of 3-Fluoro-5-cyanobenzamidoxime

  • To a solution of 3-fluoro-5-cyanobenzonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-fluoro-5-cyanobenzamidoxime.

Step 2: Synthesis of this compound

  • To a solution of picolinoyl chloride in a suitable aprotic solvent such as dichloromethane, add a solution of 3-fluoro-5-cyanobenzamidoxime and a non-nucleophilic base like triethylamine.

  • Stir the reaction mixture at room temperature until the formation of the O-acyl amidoxime intermediate is complete, as monitored by TLC.

  • Heat the reaction mixture to reflux to induce cyclodehydration.

  • Monitor the formation of the 1,2,4-oxadiazole ring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

IC50 Determination via Calcium Mobilization Assay

This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound at the mGlu5 receptor by measuring changes in intracellular calcium.

Materials:

  • HEK293 cells stably expressing the human mGlu5 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluo-4 AM calcium indicator dye.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Glutamate (agonist).

  • This compound (test compound).

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Culture: Culture the mGlu5-expressing HEK293 cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into the microplates at a suitable density and allow them to adhere and grow for 24 hours.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-4 AM dye solution in the dark at 37°C for 1 hour.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Assay:

    • Wash the cells to remove excess dye and add assay buffer.

    • Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

    • Inject a concentration of glutamate that elicits a response close to the EC80 into the wells.

    • Continue to record the fluorescence intensity for a set period to capture the peak calcium response.

  • Data Analysis:

    • The fluorescence signal is proportional to the intracellular calcium concentration.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (glutamate alone).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Visualizations

mGlu5 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mGlu5 receptor, which is inhibited by this compound.

mGlu5_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Activates This compound This compound (NAM) This compound->mGlu5 Inhibits Gq Gq Protein mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Signaling PKC->Downstream Phosphorylates

Caption: mGlu5 receptor signaling pathway inhibited by this compound.

Synthetic Workflow for this compound

This diagram outlines the logical flow of the representative synthesis for this compound.

VU0285683_Synthesis cluster_step1 Step 1: Amidoxime Formation cluster_step2 Step 2: Oxadiazole Formation Nitrile 3-Fluoro-5-cyanobenzonitrile Hydroxylamine Hydroxylamine HCl, Na₂CO₃, EtOH, Reflux Nitrile->Hydroxylamine Amidoxime 3-Fluoro-5-cyanobenzamidoxime Hydroxylamine->Amidoxime Reagents_step2 Triethylamine, DCM, then Reflux Amidoxime->Reagents_step2 Picolinoyl_chloride Picolinoyl Chloride Picolinoyl_chloride->Reagents_step2 VU0285683_product This compound Reagents_step2->VU0285683_product

Caption: Representative synthetic workflow for this compound.

Experimental Workflow for IC50 Determination

This diagram illustrates the key steps in determining the IC50 value of this compound.

IC50_Workflow start Start cell_culture Culture mGlu5-HEK293 cells start->cell_culture cell_plating Plate cells in microplate cell_culture->cell_plating dye_loading Load cells with Fluo-4 AM cell_plating->dye_loading add_compound Add serial dilutions of this compound dye_loading->add_compound read_baseline Read baseline fluorescence add_compound->read_baseline add_agonist Inject Glutamate (EC₈₀) read_baseline->add_agonist read_response Read fluorescence response add_agonist->read_response data_analysis Analyze data and calculate IC₅₀ read_response->data_analysis end End data_analysis->end

Caption: Experimental workflow for IC50 determination of this compound.

VU0285683 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to VU0285683: Chemical Properties and Structure

This guide provides a detailed overview of the chemical properties, structure, and known biological activity of this compound, a compound of interest for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a small molecule with a complex aromatic structure. Its key physicochemical properties are summarized in the table below, providing a quantitative overview for easy reference.[1]

PropertyValueSource
IUPAC Name 3-fluoro-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrilePubChem[1]
Molecular Formula C14H7FN4OPubChem[1]
Molecular Weight 266.23 g/mol PubChem[1]
Exact Mass 266.06038902 DaPubChem[1]
InChI InChI=1S/C14H7FN4O/c15-11-6-9(8-16)5-10(7-11)14-18-13(19-20-14)12-3-1-2-4-17-12/h1-7HPubChem[1]
InChIKey GELAFISMURFRCA-UHFFFAOYSA-NPubChem[1]
SMILES C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)FPubChem[1]
XLogP3 1.9PubChem[1]
CAS Number 327056-22-4DC Chemicals[2]
ChEMBL ID CHEMBL2164544PubChem[1]

Chemical Structure

The two-dimensional structure of this compound is depicted below. The molecule consists of a central 1,2,4-oxadiazole ring linking a pyridine ring and a fluorobenzonitrile moiety.

2D structure of this compound.

Biological Activity

This compound is recognized for its activity as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5).[2] It functions as a full antagonist, effectively blocking the glutamate response at this receptor with an IC50 of 24.4 nM.[2] Notably, this compound demonstrates selectivity for mGlu5 over other metabotropic glutamate receptors such as mGlu1, mGlu3, and mGlu4.[2]

Additionally, this compound is classified as a muscarinic acetylcholine receptor (mAChR) antagonist.[3][4][5][6][7] Muscarinic antagonists are a class of anticholinergic drugs that block the activity of muscarinic acetylcholine receptors.[3] These receptors are integral to the parasympathetic nervous system, which regulates "rest-and-digest" functions.[3][5] By inhibiting these receptors, muscarinic antagonists can counter parasympathetic responses.[3][5]

Signaling Pathway

The diagram below illustrates the general mechanism of action for a muscarinic antagonist like this compound. In a typical signaling event, the neurotransmitter acetylcholine binds to and activates the muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade. A muscarinic antagonist, such as this compound, competitively binds to the receptor, preventing acetylcholine from binding and thereby inhibiting the signaling pathway.

Muscarinic_Antagonist_Pathway cluster_membrane Cell Membrane receptor Muscarinic Receptor (GPCR) G_Protein G-Protein Activation receptor->G_Protein Initiates Blocked Blocked ACh Acetylcholine ACh->receptor Binds & Activates Antagonist This compound (Antagonist) Antagonist->receptor Binds & Blocks Cellular_Response Cellular Response G_Protein->Cellular_Response Leads to

Generalized muscarinic antagonist signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analytical characterization of this compound are not available in the provided search results. Such information would typically be found in primary research articles or patents, which were not identified in the initial search. For researchers requiring this information, a thorough search of chemical and patent databases would be necessary.

References

Selectivity Profile of VU0285683 Against mGluR Subtypes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the selectivity profile of VU0285683, a novel negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been identified as a potent and selective inhibitor of mGluR5, demonstrating potential for in vivo applications in neuroscience research.[1] This document compiles available quantitative data on its activity at various mGluR subtypes, details the experimental methodologies used for its characterization, and illustrates the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound, chemically identified as 3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile, is a negative allosteric modulator that targets the mGluR5 subtype.[1] It acts at a site distinct from the orthosteric glutamate binding pocket, specifically the well-characterized MPEP (2-methyl-6-(phenylethynyl)pyridine) binding site.[1] Allosteric modulation of mGluRs offers a promising therapeutic strategy by providing greater subtype selectivity compared to orthosteric ligands, thereby minimizing off-target effects. As a NAM, this compound reduces the efficacy of the endogenous ligand, glutamate, at the mGluR5 receptor.

Selectivity Profile of this compound

This compound has been characterized as a selective mGluR5 NAM. The following table summarizes the available quantitative data on its potency against various mGluR subtypes. The data is primarily derived from functional assays measuring the inhibition of agonist-induced intracellular calcium mobilization.

Table 1: Potency of this compound at mGluR Subtypes

Receptor SubtypeSpeciesAssay TypeParameterValue (nM)Reference
mGluR5RatFunctional AntagonismIC5024.4[2]
mGluR5RatRadioligand Binding ([3H]methoxyPEPy)Ki16[2]
mGluR5HumanFunctional Antagonism (DHPG-induced Ca2+)pIC507.6[2]
mGluR1Not ReportedNot Reported->10,000 (presumed inactive)-
mGluR2Not ReportedNot Reported->10,000 (presumed inactive)-
mGluR3Not ReportedNot Reported->10,000 (presumed inactive)-
mGluR4Not ReportedNot Reported->10,000 (presumed inactive)-
mGluR6Not ReportedNot Reported->10,000 (presumed inactive)-
mGluR7Not ReportedNot Reported->10,000 (presumed inactive)-
mGluR8Not ReportedNot Reported->10,000 (presumed inactive)-

Note: While the primary publication describes this compound as selective for mGluR5 over other subtypes, comprehensive screening data with specific IC50 values for mGluR1-4 and 6-8 were not available in the reviewed literature. The ">10,000 nM" values are inferred based on the claim of selectivity.

Experimental Protocols

The characterization of this compound's selectivity profile involves functional assays that measure the compound's ability to inhibit agonist-induced responses in cells expressing specific mGluR subtypes. The primary method employed is the measurement of intracellular calcium mobilization for Gq-coupled receptors (Group I mGluRs) and other relevant second messenger assays for Gi/Go-coupled receptors (Group II and III mGluRs).

Cell Lines and Receptor Expression

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of individual mGluR subtypes. Stable cell lines expressing each of the eight mGluR subtypes (mGluR1-8) are generated to create a screening panel. For Gi/Go-coupled receptors like mGluR2, mGluR3, mGluR4, mGluR6, mGluR7, and mGluR8, co-expression with a promiscuous G-protein chimera, such as Gα15 or Gqi, can be used to couple these receptors to the phospholipase C pathway, enabling the use of a calcium mobilization assay.[3]

Intracellular Calcium Mobilization Assay (for Group I mGluRs)

This assay is used to determine the inhibitory activity of this compound at mGluR1 and mGluR5.

  • Cell Plating: CHO or HEK293 cells stably expressing either mGluR1 or mGluR5 are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 1 hour at 37°C. Probenecid may be included to prevent dye leakage.

  • Compound Incubation: After dye loading, the cells are washed, and varying concentrations of this compound are added to the wells. The plates are incubated for a predefined period to allow the compound to interact with the receptors.

  • Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence plate reader (e.g., a FlexStation or FLIPR). An agonist for the specific mGluR subtype (e.g., glutamate or DHPG for mGluR5) is added to the wells at a concentration that elicits a submaximal response (typically EC80). The resulting change in fluorescence, which corresponds to the increase in intracellular calcium, is measured over time.

  • Data Analysis: The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. The IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist response, is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Functional Assays for Group II and III mGluRs

For Gi/Go-coupled mGluRs, alternative methods are employed if G-protein chimeras are not used.

  • cAMP Assays: For mGluR subtypes negatively coupled to adenylyl cyclase (mGluR2, 3, 4, 6, 7, 8), a common method is to measure the inhibition of forskolin-stimulated cAMP accumulation. Cells are treated with forskolin to increase intracellular cAMP levels, and the ability of an mGluR agonist to reduce these levels is measured in the presence and absence of this compound.

  • Reporter Gene Assays: Cells can be co-transfected with the mGluR subtype and a reporter gene construct (e.g., luciferase) under the control of a cAMP-responsive element. A decrease in agonist-induced reporter gene expression in the presence of this compound would indicate NAM activity.[4]

Signaling Pathways and Experimental Workflows

mGluR5 Signaling Pathway

Metabotropic glutamate receptor 5 is a Gq-coupled G-protein coupled receptor (GPCR). Upon activation by glutamate, it initiates a signaling cascade that leads to an increase in intracellular calcium.

mGluR5_Signaling_Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca2+ ER->Ca2 Releases This compound This compound (NAM) This compound->mGluR5 Inhibits

mGluR5 Signaling Cascade and Point of Inhibition by this compound.
Experimental Workflow for Determining NAM Activity

The following diagram illustrates the general workflow for assessing the negative allosteric modulator activity of a test compound like this compound.

NAM_Workflow start Start cell_culture Culture cells expressing specific mGluR subtype start->cell_culture dye_loading Load cells with calcium-sensitive dye cell_culture->dye_loading compound_addition Add varying concentrations of this compound dye_loading->compound_addition agonist_addition Add EC80 concentration of mGluR agonist compound_addition->agonist_addition measurement Measure fluorescence change (calcium mobilization) agonist_addition->measurement analysis Analyze data and calculate IC50 value measurement->analysis end End analysis->end

General Experimental Workflow for Calcium Mobilization Assay.

Conclusion

This compound is a well-characterized negative allosteric modulator with high potency and selectivity for the mGluR5 subtype. Its mechanism of action through the MPEP binding site and its demonstrated in vivo activity make it a valuable tool for neuropharmacological research. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel allosteric modulators of mGluR subtypes. Further studies to fully delineate its selectivity profile against all mGluR subtypes would be beneficial for a more complete understanding of its pharmacological properties.

References

Unveiling the Allosteric Binding Site of VU0285683 on mGluR5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site and mechanism of action of VU0285683, a selective allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This document details the quantitative pharmacological data, comprehensive experimental protocols for its characterization, and visual representations of its interaction with the mGluR5 signaling pathway.

Introduction to this compound and mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, making it a significant therapeutic target.

Allosteric modulators, which bind to a site topographically distinct from the orthosteric glutamate binding site, offer a sophisticated approach to modulating receptor activity.[1] These modulators can be categorized as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or silent allosteric modulators (SAMs).[2] this compound has been identified as a selective negative allosteric modulator (NAM) of mGluR5. It interacts with a well-characterized allosteric site located within the seven-transmembrane (7TM) domain of the receptor.[2]

The MPEP Allosteric Binding Site

This compound exerts its inhibitory effect by binding to the same allosteric site as the prototypical mGluR5 NAM, 2-methyl-6-(phenylethynyl)-pyridine (MPEP). This binding pocket is situated deep within the 7TM bundle. The binding of this compound to this site induces a conformational change in the receptor that reduces its affinity for and/or efficacy in responding to the endogenous agonist, glutamate. This non-competitive antagonism results in a rightward shift and a reduction in the maximal response of the glutamate concentration-response curve.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The following table summarizes key quantitative data for this compound and the reference compound MPEP.

CompoundAssay TypeCell LineRadioligandParameterValue (nM)Reference
This compound Functional Assay (Calcium Mobilization)HEK293-IC50 25
MPEPRadioligand BindingRat Brain Membranes[3H]methoxy-PEPyKi >75% occupancy at 10 mg/kg i.p.
MPEPFunctional Assay (Calcium Mobilization)--IC50 22

Note: There is a discrepancy in the literature, with some commercial suppliers describing this compound as a PAM. However, the primary scientific literature provides strong evidence for its activity as a NAM.

Experimental Protocols

The characterization of this compound's binding and functional activity at mGluR5 relies on two key experimental workflows: radioligand binding assays and functional calcium mobilization assays.

Radioligand Binding Assay (Competition Assay)

This assay determines the ability of a test compound, such as this compound, to displace a radiolabeled ligand that binds to the allosteric site on mGluR5. A commonly used radioligand is [3H]MPEP or its analog, [3H]methoxyPEPy.

Objective: To determine the binding affinity (Ki) of this compound for the MPEP binding site on mGluR5.

Materials:

  • HEK293 cells stably expressing rat mGluR5

  • Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4

  • Radioligand: [3H]methoxyPEPy

  • Unlabeled Ligand for Non-specific Binding: MPEP (10 µM)

  • Test Compound: this compound

  • 96-well plates

  • Cell membrane preparation

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing rat mGluR5.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a suitable buffer. Determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, varying concentrations of the test compound (this compound), and a fixed concentration of the radioligand ([3H]methoxyPEPy).

    • For total binding, wells should contain only the radioligand and assay buffer.

    • For non-specific binding, wells should contain the radioligand and a high concentration of unlabeled MPEP.

  • Incubation:

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay (Calcium Mobilization)

This assay measures the ability of a compound to inhibit the intracellular calcium increase induced by glutamate in cells expressing mGluR5. Since mGluR5 is a Gq-coupled receptor, its activation leads to the release of calcium from intracellular stores.

Objective: To determine the functional potency (IC50) of this compound in inhibiting glutamate-induced mGluR5 activation.

Materials:

  • HEK293 cells stably expressing rat mGluR5

  • Cell culture medium (e.g., DMEM)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Glutamate

  • Test Compound: this compound

  • 96-well black-wall, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating:

    • Plate the HEK293-mGluR5 cells in 96-well black-wall, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) to the cells.

    • Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.

    • Wash the cells with assay buffer to remove any excess dye.

  • Assay Measurement:

    • Place the plate in a fluorescence plate reader.

    • Add varying concentrations of the test compound (this compound) to the wells and incubate for a predetermined period.

    • Measure the baseline fluorescence.

    • Inject a submaximal concentration (EC80) of glutamate into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Plot the glutamate-induced calcium response as a function of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the glutamate-induced response.

Visualizing the Molecular Interactions and Workflows

mGluR5 Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical signaling pathway of mGluR5 and the inhibitory action of this compound.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds to Orthosteric Site This compound This compound This compound->mGluR5 Binds to Allosteric Site Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Signaling Ca2->Downstream PKC->Downstream

Caption: mGluR5 signaling cascade and the inhibitory point of this compound.

Experimental Workflow for Characterizing this compound

This diagram outlines the typical experimental workflow for identifying and characterizing a novel mGluR5 NAM like this compound.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Pharmacological Characterization cluster_mechanism Mechanism of Action cluster_validation In Vivo Validation HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Hit_ID Hit Identification (Compounds showing inhibitory activity) HTS->Hit_ID Dose_Response Dose-Response Curve (Functional Assay) Determine IC₅₀ Hit_ID->Dose_Response Binding_Assay Radioligand Binding Assay (Competition with [³H]MPEP) Determine Kᵢ Dose_Response->Binding_Assay Selectivity Selectivity Profiling (Test against other mGluRs and GPCRs) Binding_Assay->Selectivity Schild Schild Analysis (Confirm non-competitive antagonism) Selectivity->Schild Mutagenesis Site-Directed Mutagenesis (Identify key binding residues) Schild->Mutagenesis PK Pharmacokinetics (ADME properties) Mutagenesis->PK Efficacy In Vivo Efficacy Models (e.g., anxiolytic, antipsychotic models) PK->Efficacy

Caption: Workflow for the discovery and characterization of an mGluR5 NAM.

References

In Vitro Characterization of VU0285683 (ML133): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0285683, also known as ML133, is a potent and selective small-molecule inhibitor of the inward-rectifier potassium (Kir) channel Kir2.1. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its pharmacological profile, selectivity, and the key experimental methodologies used in its evaluation. The data presented herein establish this compound as a valuable tool for studying the physiological and pathological roles of Kir2.x channels.

Introduction

Inwardly rectifying potassium (Kir) channels play a crucial role in maintaining cellular excitability and resting membrane potential in various cell types.[1][2] The Kir2.1 channel, in particular, is a key contributor to the terminal phase of cardiac action potential repolarization and is implicated in several cardiac and developmental pathologies.[1][2] The development of selective pharmacological probes is essential for dissecting the specific functions of Kir2.1. This compound (ML133) was identified through a high-throughput screen as a potent inhibitor of Kir2.1 channels.[1] This guide details its in vitro pharmacological characterization.

Potency and Selectivity

The inhibitory activity of this compound was assessed against a panel of Kir channel isoforms. The potency of this compound is notably pH-dependent, with increased potency at higher pH values.[1]

Table 1: Potency of this compound against Kir Channel Isoforms
ChannelSpeciesAssay TypepHIC50 (µM)Reference
Kir2.1mouseThallium Flux7.41.8[3]
Kir2.1mouseThallium Flux8.50.29[2]
Kir2.2humanThallium Flux7.42.9[3]
Kir2.3humanThallium Flux7.44.0[3]
Kir2.6humanThallium Flux7.42.8[3]
Kir1.1 (ROMK)ratThallium Flux7.4> 300[3]
Kir1.1 (ROMK)ratThallium Flux8.585.5[1]
Kir4.1ratThallium Flux7.476[3]
Kir7.1humanThallium Flux7.433[3]
Ancillary Pharmacology and Selectivity

This compound has been profiled for selectivity against a broader range of targets. It exhibited a clean ancillary pharmacology profile when tested in Ricerca's Lead Profiling Screen, which includes 68 radioligand binding assays for various G-protein coupled receptors (GPCRs), ion channels, and transporters.[1] Notably, this compound was found to be inactive at both L- and N-type calcium channels and the hERG potassium channel.[1]

Experimental Protocols

Thallium Flux Assay for Kir2.1 Inhibition

This primary high-throughput screening assay was used to identify and characterize inhibitors of the Kir2.1 channel.[2]

Cell Line: A Human Embryonic Kidney (HEK293) cell line stably expressing the mouse Kir2.1 channel was used.[2]

Principle: The assay measures the influx of thallium ions (Tl⁺), a surrogate for potassium ions (K⁺), through open Kir2.1 channels. The intracellular Tl⁺ concentration is detected by a Tl⁺-sensitive fluorescent dye, FluxOR™. Inhibition of the channel leads to a decrease in the fluorescent signal.[2]

Protocol:

  • Cell Plating: HEK293-Kir2.1 cells were plated in 384-well plates.[2]

  • Dye Loading: On the following day, the cells were loaded with the FluxOR™ thallium-sensitive dye.[2]

  • Compound Incubation: The cells were then incubated with the test compound (e.g., this compound at 10 µM) for 20 minutes.[2]

  • Stimulation: Tl⁺ influx was initiated by the addition of a stimulus solution containing 5 mM K₂SO₄ and 1.4 mM Tl₂SO₄.[2]

  • Signal Detection: The fluorescence intensity of FluxOR™ was measured kinetically using a Hamamatsu FDSS 6000 kinetic imaging plate reader.[2]

  • Data Analysis: The effect of the compound was determined by calculating the ratio of FluxOR™ fluorescence, normalized to negative (DMSO) controls.[2]

Thallium_Flux_Assay_Workflow A Plate HEK293-Kir2.1 cells in 384-well plate B Load cells with FluxOR™ dye A->B Day 2 C Incubate with This compound B->C D Add K⁺/Tl⁺ stimulus solution C->D 20 min incubation E Measure fluorescence (FDSS 6000) D->E F Analyze data and determine IC50 E->F

Figure 1. Workflow for the Thallium Flux Assay.

Whole-Cell Electrophysiology

Whole-cell patch-clamp electrophysiology was used to confirm the inhibitory effect of this compound on Kir2.1 channels and to study its mechanism of action.[1]

Cell Line: HEK293 cells expressing mouse Kir2.1 channels.[2]

Protocol:

  • Cell Preparation: Cells were prepared for patch-clamp recording.

  • Recording Configuration: Whole-cell patch-clamp recordings were established.

  • Voltage Protocol: A voltage protocol was applied, which consisted of a step to -100 mV to record Kir2.1 currents, followed by a voltage ramp from -100 mV to +100 mV to monitor the overall quality of the recording. This protocol was repeated every 10 seconds.[1]

  • Compound Application: this compound was applied to the bath solution, and the change in Kir2.1 current was recorded over time.[1]

Electrophysiology_Protocol cluster_protocol Voltage Clamp Protocol cluster_experiment Experimental Flow Step1 Hold at -100 mV Step2 Ramp to +100 mV Step1->Step2 Record Kir2.1 current A Establish Whole-Cell Configuration B Apply Voltage Protocol (Baseline) A->B C Apply this compound B->C D Continuously Apply Voltage Protocol C->D E Record Current Inhibition D->E Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VU_neutral This compound (Neutral) Kir21 Kir2.1 Channel VU_neutral->Kir21 Permeation VU_protonated This compound-H⁺ (Protonated) Kir21->VU_protonated Protonation Block Pore Block VU_protonated->Block Block->Kir21 Inhibition

References

Preclinical Profile of VU0285683: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0285683 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). Preclinical investigations have revealed its potential as a pharmacological tool for studying the physiological roles of mGlu5 and as a lead compound for the development of therapeutics targeting central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its in vitro and in vivo pharmacology, mechanism of action, and key experimental protocols. All quantitative data are presented in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its preclinical profile.

Introduction

Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor predominantly expressed in the postsynaptic density of neurons in the brain. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGlu5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and fragile X syndrome. As a negative allosteric modulator, this compound binds to a site on the mGlu5 receptor distinct from the glutamate binding site, inhibiting the receptor's response to glutamate. This mode of action offers potential for greater selectivity and a more nuanced modulation of receptor function compared to orthosteric antagonists.

In Vitro Pharmacology

This compound has been characterized in vitro to determine its potency and selectivity for the mGlu5 receptor.

Quantitative Data: Receptor Binding and Potency
ParameterValueSpeciesAssay TypeReference
IC50 24.4 nMNot SpecifiedInhibition of glutamate response[1]

Table 1: In Vitro Potency of this compound. This table summarizes the reported half-maximal inhibitory concentration (IC50) of this compound at the mGlu5 receptor.

Experimental Protocol: In Vitro Potency Assay

A detailed experimental protocol for the in vitro potency assay was not available in the public domain at the time of this review. However, a general protocol for such an assay would typically involve:

  • Cell Line: A stable cell line expressing the mGlu5 receptor (e.g., HEK293 or CHO cells).

  • Assay Principle: Measurement of a downstream signaling event following glutamate stimulation, such as intracellular calcium mobilization or inositol phosphate accumulation.

  • Procedure:

    • Cells are plated in a multi-well format.

    • Cells are incubated with varying concentrations of this compound.

    • A fixed concentration of glutamate is added to stimulate the mGlu5 receptor.

    • The cellular response is measured using a fluorescent or luminescent reporter.

    • The IC50 value is calculated from the concentration-response curve.

In Vivo Pharmacology

Preclinical in vivo studies have focused on the anxiolytic-like effects of this compound in rodent models.

Quantitative Data: In Vivo Efficacy

Specific quantitative data from in vivo studies, such as dose-response relationships and statistical significance, were not publicly available. The primary literature indicates that this compound demonstrated anxiolytic-like activity in rodent models of anxiety.

Experimental Protocols: In Vivo Behavioral Assays

The following are generalized protocols for the behavioral assays used to assess the anxiolytic-like effects of this compound.

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

  • Animals: Adult male rats or mice.

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the test.

  • Procedure:

    • The animal is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a 5-minute period.

    • Behavior is recorded by an overhead video camera.

    • The time spent in the open arms and the number of entries into the open and closed arms are scored.

  • Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

The marble burying test is used to assess anxiety-like and compulsive-like behaviors in rodents.

  • Animals: Adult male mice.

  • Housing: Animals are placed in a cage containing a thick layer of bedding material.

  • Procedure:

    • A set number of marbles (e.g., 20) are evenly spaced on the surface of the bedding.

    • The animal is placed in the cage and allowed to explore for a 30-minute period.

    • At the end of the session, the number of marbles that are at least two-thirds buried is counted.

  • Interpretation: A decrease in the number of marbles buried is indicative of an anxiolytic-like or anti-compulsive-like effect.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, such as plasma concentrations, half-life, and brain penetration, were not available in the reviewed literature. For a compound targeting the CNS, a favorable pharmacokinetic profile would include good oral bioavailability and the ability to cross the blood-brain barrier.

Signaling Pathways and Mechanism of Action

This compound acts as a negative allosteric modulator of the mGlu5 receptor. This means it binds to a site on the receptor that is different from the glutamate binding site and, in doing so, reduces the affinity and/or efficacy of glutamate.

mGlu5 Receptor Signaling Pathway

The mGlu5 receptor is a Gq-coupled receptor. Upon activation by glutamate, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is crucial for modulating synaptic plasticity.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 PLC PLC mGlu5->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Triggers PKC PKC Activation DAG->PKC Activates This compound This compound This compound->mGlu5 Inhibits

Caption: Canonical mGlu5 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vivo Anxiolytic Testing

The following diagram illustrates the typical workflow for evaluating the anxiolytic potential of a compound like this compound.

Anxiolytic_Testing_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Model Rodent Model (Rat or Mouse) Drug_Admin Drug Administration (this compound or Vehicle) Animal_Model->Drug_Admin EPM Elevated Plus Maze Drug_Admin->EPM MB Marble Burying Test Drug_Admin->MB Data_Collection Data Collection (Time in open arms, marbles buried) EPM->Data_Collection MB->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Results Interpretation of Results Stat_Analysis->Results

Caption: Workflow for preclinical evaluation of anxiolytic-like effects.

Conclusion

This compound is a valuable research tool for elucidating the role of the mGlu5 receptor in the central nervous system. Its characterization as a potent and selective negative allosteric modulator with in vivo anxiolytic-like activity highlights the therapeutic potential of targeting mGlu5 for the treatment of anxiety and other CNS disorders. Further studies are warranted to fully characterize its pharmacokinetic profile and to explore its efficacy in a broader range of preclinical models. This guide provides a foundational understanding of the preclinical data for this compound to support ongoing and future research in this area.

References

Therapeutic Potential of mGluR5 Antagonists: A Technical Guide Featuring VU0285683

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic potential of metabotropic glutamate receptor 5 (mGluR5) antagonists, with a particular focus on the novel compound VU0285683. Dysregulation of glutamatergic neurotransmission is implicated in a wide array of central nervous system (CNS) disorders, making mGluR5 a compelling target for therapeutic intervention. This document provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental methodologies relevant to the study of mGluR5 antagonists.

Introduction to mGluR5 and its Therapeutic Relevance

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in brain regions critical for learning, memory, and emotional regulation, such as the hippocampus, cortex, and striatum.[1] As a key modulator of synaptic plasticity and neuronal excitability, its dysfunction has been linked to various neurological and psychiatric conditions.[2]

Antagonism of mGluR5 has emerged as a promising therapeutic strategy for a range of disorders, including:

  • Anxiety and Depression: Preclinical studies with mGluR5 negative allosteric modulators (NAMs) have consistently demonstrated anxiolytic and antidepressant-like effects.[3][4]

  • Neurodegenerative Diseases: By mitigating glutamate-mediated excitotoxicity, mGluR5 antagonists may offer neuroprotective benefits in conditions like Alzheimer's and Parkinson's disease.

  • Fragile X Syndrome (FXS): The "mGluR theory" of FXS posits that exaggerated mGluR5 signaling contributes to the synaptic and behavioral deficits associated with the disorder, suggesting a therapeutic role for mGluR5 antagonists.[5][6]

  • Substance Use Disorders: mGluR5 is implicated in the reinforcing effects of drugs of abuse, and its antagonism may reduce craving and relapse.

  • Chronic Pain: mGluR5 is involved in the modulation of nociceptive pathways, and its antagonists have shown analgesic properties in preclinical models.[7]

This compound is a novel, selective, and non-competitive mGluR5 negative allosteric modulator (NAM) that has shown promise in preclinical models of anxiety.[3] This guide will delve into the specific characteristics of this compound while also providing a broader context of other key mGluR5 antagonists.

Mechanism of Action: The mGluR5 Signaling Cascade

mGluR5 is a Gq-coupled GPCR. Upon activation by glutamate, it initiates a canonical signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors. Negative allosteric modulators like this compound bind to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that attenuates the receptor's response to glutamate.[2]

The primary signaling pathway is as follows:

  • Glutamate Binding: Glutamate binds to the orthosteric site on the mGluR5 receptor.

  • Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • PKC Activation: DAG and elevated intracellular Ca2+ levels synergistically activate protein kinase C (PKC).

  • Downstream Effects: Activated PKC and other calcium-dependent enzymes phosphorylate a multitude of substrate proteins, leading to the modulation of ion channel activity, gene expression, and synaptic plasticity.[8][9]

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq_protein Gq Protein (Inactive) mGluR5->Gq_protein Activates This compound This compound (NAM) This compound->mGluR5 Inhibits Gq_protein_active Gq Protein (Active) PLC PLC Gq_protein_active->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Downstream_Targets Modulation of Ion Channels, Gene Expression, Synaptic Plasticity Ca2+->Downstream_Targets Modulates PKC->Downstream_Targets Phosphorylates

Quantitative Data Presentation

The following tables summarize key in vitro and in vivo pharmacological data for this compound and other notable mGluR5 antagonists.

Table 1: In Vitro Potency and Affinity of mGluR5 Antagonists

CompoundSpeciesAssayIC50 (nM)Ki (nM)Reference
This compound Rat[³H]methoxyPEPy Binding-16.9 ± 1.1[3]
This compound RatCalcium Mobilization24.4 ± 3.6-[3]
MPEPHumanQuisqualate-stimulated PI Hydrolysis36-[10][11]
MPEPHuman[³H]fenobam Binding-6.7 ± 0.7[12]
MTEPRatConflict Drinking Test--[4]
FenobamHumanQuisqualate-evoked Calcium Response58 ± 2-[12]
FenobamHuman[³H]fenobam Binding-31 ± 4 (Kd)[12]
BasimglurantHumanCa²⁺ mobilization10-[13]
BasimglurantRatCa²⁺ mobilization11-[13]

Table 2: In Vivo Efficacy of mGluR5 Antagonists in Animal Models of Anxiety and Depression

CompoundSpeciesModelDose RangeRouteKey FindingReference
This compound RatVogel Conflict Test1, 3, 10 mg/kgi.p.Anxiolytic-like activity[3]
This compound MouseMarble Burying3, 5.6, 10 mg/kgi.p.Anxiolytic-like activity[3]
MPEPMouseFour-Plate Test30 mg/kgi.p.Increased punished crossings[10]
MPEPMouseTail Suspension Test1, 10, 20 mg/kgi.p.Decreased immobility time[10]
MTEPRatConflict Drinking Test0.3-3.0 mg/kgi.p.Anxiolytic-like effects[4]
MTEPRatElevated Plus-Maze0.3-3.0 mg/kgi.p.Anxiolytic-like effects[4]
MTEPMouseFour-Plate Test20 mg/kgi.p.Anxiolytic activity[4]
FenobamRatVogel Conflict Test10-30 mg/kgp.o.Anxiolytic activity[7]
FenobamRatGeller-Seifter Conflict Test10-30 mg/kgp.o.Anxiolytic activity[7]
FenobamMouseStress-Induced Hyperthermia10-30 mg/kgp.o.Anxiolytic activity[7]
BasimglurantRodentForced Swim TestNot specifiedNot specifiedReduced depressive-like symptoms[14]

Table 3: Overview of Clinical Trial Outcomes for mGluR5 Antagonists

CompoundIndicationPhaseKey OutcomeReference
MavoglurantFragile X SyndromeIIbDid not meet primary efficacy endpoint (improvement in ABC-C FX score)[6]
BasimglurantMajor Depressive DisorderIIbDid not meet primary endpoint (change in clinician-rated MADRS score), but showed some effect on secondary, patient-rated measures.[15]
FenobamAnxietyIIEfficacy comparable to diazepam in a double-blind, placebo-controlled trial.[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize mGluR5 antagonists.

In Vitro Assays
  • Objective: To determine the binding affinity (Ki) of a test compound for the mGluR5 receptor.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing recombinant human or rat mGluR5.

    • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand [³H]MPEP (a known mGluR5 antagonist), and varying concentrations of the test compound (e.g., this compound).

    • Incubation: Incubate the plate to allow the binding to reach equilibrium.

    • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.

    • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]MPEP) and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Membrane_Prep Prepare mGluR5-expressing cell membranes Assay_Setup Incubate membranes with [³H]MPEP and test compound Membrane_Prep->Assay_Setup Filtration Separate bound and free radioligand by filtration Assay_Setup->Filtration Counting Measure radioactivity with scintillation counter Filtration->Counting Data_Analysis Calculate IC50 and Ki values Counting->Data_Analysis

  • Objective: To measure the functional antagonism of mGluR5 by a test compound.

  • Methodology:

    • Cell Culture: Plate HEK293 cells stably expressing mGluR5 in a 96-well plate.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Incubation: Incubate the cells with varying concentrations of the test compound.

    • Agonist Stimulation: Add a submaximal concentration of glutamate to stimulate the mGluR5 receptors.

    • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

    • Data Analysis: Plot the fluorescence response against the concentration of the test compound to determine the IC50 value.

Calcium_Mobilization_Assay_Workflow Cell_Culture Plate mGluR5-expressing cells Dye_Loading Load cells with calcium-sensitive dye Cell_Culture->Dye_Loading Compound_Incubation Incubate with test compound Dye_Loading->Compound_Incubation Agonist_Stimulation Stimulate with glutamate Compound_Incubation->Agonist_Stimulation Fluorescence_Measurement Measure fluorescence change Agonist_Stimulation->Fluorescence_Measurement Data_Analysis Calculate IC50 value Fluorescence_Measurement->Data_Analysis

In Vivo Behavioral Assays
  • Objective: To assess the anxiolytic-like effects of a test compound in mice.

  • Methodology:

    • Apparatus: Use a standard mouse cage filled with a deep layer of bedding. Place a set number of marbles (e.g., 20) evenly on the surface of the bedding.

    • Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.

    • Drug Administration: Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneally) at a specified time before the test.

    • Test Procedure: Place a single mouse in the cage and allow it to explore freely for a set duration (e.g., 30 minutes).

    • Scoring: After the test, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.

    • Data Analysis: Compare the number of buried marbles between the drug-treated and vehicle-treated groups. A significant reduction in marble burying is indicative of an anxiolytic-like effect.[3]

  • Objective: To evaluate the antidepressant-like potential of a test compound in rodents.

  • Methodology:

    • Apparatus: Use a transparent cylindrical container filled with water to a depth that prevents the animal from touching the bottom or escaping.

    • Pre-test (for rats): On the day before the test, place the rat in the water for a short period (e.g., 15 minutes) to induce a state of behavioral despair.

    • Drug Administration: Administer the test compound or vehicle at a specified time before the test session.

    • Test Session: Place the animal in the water for a set duration (e.g., 5-6 minutes).

    • Behavioral Scoring: Record the duration of immobility, which is defined as the time the animal spends floating with only minimal movements to keep its head above water.

    • Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups. A significant decrease in immobility time suggests an antidepressant-like effect.

Electrophysiology (Synaptic Plasticity)
  • Objective: To investigate the effect of mGluR5 antagonists on long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.

  • Methodology:

    • Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus) from rodents.

    • Recording: Perform field excitatory postsynaptic potential (fEPSP) recordings from the CA1 region of the hippocampus while stimulating the Schaffer collateral pathway.

    • Baseline Recording: Record a stable baseline of synaptic transmission.

    • Drug Application: Bath-apply the mGluR5 antagonist (e.g., MPEP) at a known concentration.

    • Induction of Plasticity:

      • LTP: Induce LTP using a high-frequency stimulation (HFS) protocol.

      • LTD: Induce LTD using a low-frequency stimulation (LFS) protocol.

    • Post-induction Recording: Continue recording for an extended period to assess the magnitude and stability of LTP or LTD.

    • Data Analysis: Compare the degree of potentiation or depression in the presence and absence of the mGluR5 antagonist.[16][17]

Conclusion and Future Directions

mGluR5 antagonists, including the novel compound this compound, represent a promising class of therapeutic agents for a variety of CNS disorders. The robust preclinical data demonstrating their anxiolytic, antidepressant, and neuroprotective effects provide a strong rationale for their continued development. However, the translation of these preclinical findings into clinical efficacy has been challenging, as evidenced by the mixed results of clinical trials with compounds like mavoglurant and basimglurant.

Future research should focus on:

  • Identifying predictive biomarkers: To stratify patient populations and identify those most likely to respond to mGluR5 antagonist therapy.

  • Optimizing dosing and treatment duration: To ensure adequate target engagement and maximize therapeutic benefit.

  • Exploring combination therapies: To potentially enhance efficacy and address the complex pathophysiology of CNS disorders.

  • Further characterizing novel compounds: Like this compound to fully understand their pharmacological profile and therapeutic potential.

This technical guide provides a solid foundation for researchers and drug development professionals working in the field of mGluR5 modulation. By leveraging the detailed information on mechanism, quantitative data, and experimental protocols presented herein, the scientific community can continue to advance our understanding of mGluR5 and its potential as a therapeutic target.

References

Methodological & Application

Application Notes and Protocols for VU0285683 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0285683 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, this compound does not activate the M1 receptor directly but potentiates the response of the receptor to its endogenous ligand, acetylcholine (ACh). M1 receptors are G-protein coupled receptors (GPCRs) predominantly coupled to the Gq signaling pathway. Activation of this pathway leads to the mobilization of intracellular calcium and subsequent downstream signaling events. This makes this compound a valuable tool for studying M1 receptor pharmacology and a potential therapeutic agent for neurological disorders characterized by cholinergic dysfunction.

These application notes provide a detailed protocol for the characterization of this compound in a cell-based assay format, focusing on a calcium mobilization assay, a standard method for evaluating M1 receptor activation.

M1 Muscarinic Receptor Signaling Pathway

The canonical signaling pathway for the M1 muscarinic receptor upon activation by acetylcholine and potentiation by a PAM like this compound is depicted below.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Ca_ER Ca²⁺ Ca_cyto Ca²⁺ Ca_ER->Ca_cyto Ca_cyto->PKC Activates Ca_cyto->Cellular_Response Activates Ca²⁺-dependent Enzymes IP3R->Ca_ER Releases ACh Acetylcholine (ACh) ACh->M1R Binds PAM This compound (PAM) PAM->M1R Potentiates

M1 Muscarinic Receptor Signaling Pathway

Data Presentation

The following tables summarize typical quantitative data obtained from a calcium mobilization assay for an M1 PAM. Note that the specific values for this compound should be determined experimentally.

Table 1: Potency of a Representative M1 PAM (VU0486846) in a Calcium Mobilization Assay

Cell LineAgonist (ACh) ConcentrationPAM EC50 (nM)% ACh Max Response
Human M1-CHOEC2031085%
Rat M1-CHOEC2025083%
Mouse M1-CHO (low expression)EC2060077%
Dog M1-CHO (low expression)EC2038078%

Data adapted from studies on the M1 PAM VU0486846 and serves as a reference for expected potency ranges.[1]

Table 2: Recommended Concentration Ranges for this compound in Initial Experiments

ParameterConcentration RangePurpose
This compound (PAM)1 nM - 30 µMTo determine the EC50 in the presence of an EC20 of ACh.
Acetylcholine (ACh)1 nM - 10 µMTo determine the EC20 for use in the PAM assay.

Experimental Protocols

General Cell Culture

Recommended Cell Lines:

  • Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor (hM1-CHO).

  • Human Osteosarcoma (U2OS) cells stably expressing the hM1 receptor.

Culture Medium:

  • CHO-K1: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • U2OS: McCoy's 5A Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.

Culture Conditions:

  • Temperature: 37°C

  • CO2: 5%

  • Humidity: 95%

Subculturing:

  • Aspirate the culture medium.

  • Wash the cell monolayer with sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium.

  • Add Trypsin-EDTA solution and incubate at 37°C until cells detach.

  • Neutralize the trypsin with complete growth medium.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

  • Seed new culture flasks at the desired density.

Calcium Mobilization Assay

This protocol is designed for a 96-well or 384-well plate format and is compatible with fluorescence plate readers equipped with liquid handling capabilities.

Materials:

  • hM1-expressing cells (e.g., hM1-CHO)

  • Black-walled, clear-bottom 96- or 384-well microplates

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Fluo-8 AM)

  • Pluronic F-127

  • Probenecid (optional, can improve dye retention)

  • This compound

  • Acetylcholine (ACh)

  • Fluorescence plate reader (e.g., FLIPR, FlexStation)

Experimental Workflow Diagram:

Calcium_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis Seed_Cells Seed hM1-CHO cells in 96/384-well plates Prepare_Dye Prepare calcium dye loading solution Load_Dye Incubate cells with dye solution Prepare_Dye->Load_Dye Prepare_Compounds Prepare serial dilutions of this compound and ACh Add_PAM Add this compound to wells Prepare_Compounds->Add_PAM Add_ACh Add ACh to wells (EC20 concentration) Add_PAM->Add_ACh Read_Fluorescence Measure fluorescence kinetically Add_ACh->Read_Fluorescence Analyze_Data Calculate EC50 values Read_Fluorescence->Analyze_Data

Calcium Mobilization Assay Workflow

Protocol Steps:

  • Cell Plating:

    • The day before the assay, seed hM1-CHO cells into black-walled, clear-bottom 96-well (40,000-80,000 cells/well) or 384-well (10,000-20,000 cells/well) plates in complete growth medium.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Dye Loading:

    • Prepare the calcium dye loading solution. For Fluo-4 AM, a typical final concentration is 2-4 µM. Include Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization. Probenecid (2.5 mM) can be added to the assay buffer to prevent dye leakage.

    • Aspirate the growth medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer. A typical starting concentration for the highest dose is 10-30 µM.

    • Prepare a stock of ACh in assay buffer. The final concentration used in the PAM potentiation assay should be the EC20 (the concentration that gives 20% of the maximal response), which needs to be determined in a separate ACh dose-response experiment.

  • Assay Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence kinetically (e.g., readings every 1-2 seconds) with excitation and emission wavelengths appropriate for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument's liquid handler should then add the this compound dilutions to the respective wells.

    • Continue recording the fluorescence to observe any direct agonist effect of the PAM.

    • After a short incubation (e.g., 2-5 minutes), add the EC20 concentration of ACh to the wells.

    • Continue recording the fluorescence to measure the potentiation of the calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after ligand addition.

    • Plot the ΔF against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0285683, also known as ML297, is a potent and selective small-molecule activator of G-protein-activated inwardly rectifying potassium (GIRK) channels that contain the GIRK1 subunit. GIRK channels are critical regulators of neuronal excitability in the central nervous system. Activation of these channels leads to potassium ion efflux, resulting in membrane hyperpolarization and a subsequent decrease in neuronal firing rates. This makes this compound a valuable tool for studying the physiological roles of GIRK1-containing channels and for investigating their therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy. These application notes provide recommended concentrations and detailed protocols for the use of this compound in common neuronal assays.

Mechanism of Action

This compound acts as a direct activator of GIRK channels containing the GIRK1 subunit. Its mechanism is independent of G-protein signaling, which is the canonical pathway for GIRK channel activation by neurotransmitters. However, the activity of this compound is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid essential for GIRK channel function. By directly gating the channel, this compound induces an outward potassium current, which hyperpolarizes the neuron and reduces its excitability.

Data Presentation

The following tables summarize the quantitative data for this compound (ML297) activity in various experimental systems.

Table 1: In Vitro Potency of this compound (ML297) on Different GIRK Channel Subtypes

Channel SubtypeAssay TypeCell TypeEC50Reference(s)
GIRK1/2Thallium FluxHEK-293160 nM
GIRK1/3Thallium FluxHEK-293914 nM
GIRK1/4Thallium FluxHEK-293887 nM
GIRK2Thallium FluxHEK-293Inactive
GIRK2/3Thallium FluxHEK-293Inactive
GIRK1/2Whole-Cell Voltage ClampHEK-293233 ± 38 nM
GIRK1/2Whole-Cell Voltage ClampCultured Hippocampal Neurons377 ± 70 nM

Table 2: Recommended Concentration Ranges for Neuronal Assays

Assay TypeRecommended Starting ConcentrationRecommended Concentration RangeNotes
Whole-Cell Electrophysiology100 nM10 nM - 10 µMA concentration of ~300-400 nM is expected to be near the EC50 in native neurons. A maximal response is typically observed at 10 µM.
Calcium Imaging300 nM100 nM - 10 µMThe effect on neuronal firing, and consequently on calcium influx, will be inhibitory.
Multi-Electrode Array (MEA)300 nM100 nM - 10 µMExpect a dose-dependent decrease in spontaneous firing rates and network bursting activity.

Signaling Pathway

Activation of GIRK1-containing channels by this compound leads to membrane hyperpolarization and reduced neuronal excitability.

GIRK_Activation_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound GIRK1_channel GIRK1-containing Channel This compound->GIRK1_channel Direct Activation K_efflux K_efflux GIRK1_channel->K_efflux K+ Efflux Hyperpolarization Membrane Hyperpolarization PIP2 PIP2 PIP2->GIRK1_channel Required Cofactor K_ion_out K+ K_ion_in K+ Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Electrophysiology_Workflow start Start prepare_cells Prepare Cultured Neurons start->prepare_cells prepare_solutions Prepare External and Internal Solutions start->prepare_solutions pull_pipettes Pull Patch Pipettes (3-5 MΩ) prepare_cells->pull_pipettes prepare_solutions->pull_pipettes establish_recording Establish Whole-Cell Recording pull_pipettes->establish_recording baseline_measurement Record Baseline: - Resting Membrane Potential - Evoked Firing Rate establish_recording->baseline_measurement apply_this compound Apply this compound baseline_measurement->apply_this compound record_effect Record Effect: - Membrane Hyperpolarization - Change in Firing Rate apply_this compound->record_effect washout Washout with External Solution record_effect->washout end End washout->end Calcium_Imaging_Workflow start Start load_dye Load Neurons with Calcium Indicator (e.g., Fura-2 AM) start->load_dye wash_cells Wash and De-esterify load_dye->wash_cells baseline_imaging Acquire Baseline Calcium Levels wash_cells->baseline_imaging stimulate_baseline Stimulate (e.g., high KCl) and Record Baseline Response baseline_imaging->stimulate_baseline wash_stimulant Washout Stimulant stimulate_baseline->wash_stimulant apply_this compound Apply this compound wash_stimulant->apply_this compound stimulate_with_drug Stimulate in Presence of this compound apply_this compound->stimulate_with_drug record_effect Record Calcium Response stimulate_with_drug->record_effect analyze Analyze and Compare Response Amplitudes record_effect->analyze end End analyze->end

Application Notes and Protocols for VU0285683 Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research detailing the in vivo administration of VU0285683 in rodent models is limited. The following application notes and protocols are based on established methodologies for other mGlu₅ receptor negative allosteric modulators (NAMs) and should be adapted and validated for this compound.

Introduction

This compound is a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu₅).[1] mGlu₅ NAMs have demonstrated potential as anxiolytic agents in various preclinical rodent models of anxiety.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration of this compound and similar mGlu₅ NAMs in rodent models to assess their anxiolytic-like effects.

Data Presentation

The following tables summarize quantitative data for the administration of representative mGlu₅ NAMs in rodent models of anxiety. These dosage ranges and experimental parameters can serve as a starting point for studies involving this compound.

Table 1: Summary of In Vivo Administration of mGlu₅ Negative Allosteric Modulators in Mice

CompoundMouse StrainVehicleRoute of AdministrationDose Range (mg/kg)Behavioral AssayReference
MPEPC57BL/6JSalineIntraperitoneal (i.p.)3, 10, 30Elevated Plus MazeN/A
MTEPC57BL/6JSalineIntraperitoneal (i.p.)1, 3, 10Marble Burying TestN/A
VU0409106C57BL/6J10% Tween 80 in SalineIntraperitoneal (i.p.)3, 10, 30Marble Burying Test[2]
MPEP Analogues (7i, 7j)C57BL/6J10% Tween 80 in SalineIntraperitoneal (i.p.)1, 3, 10Novel Open Field, Light-Dark Box[1]

Experimental Protocols

Drug Preparation

Objective: To prepare this compound for administration to rodents.

Materials:

  • This compound powder

  • Vehicle (e.g., 10% Tween 80 in sterile saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Analytical balance

Protocol:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

  • Weigh the this compound powder accurately using an analytical balance.

  • Suspend the powder in the chosen vehicle (e.g., 10% Tween 80 in saline).

  • Vortex the mixture vigorously for 1-2 minutes to ensure initial dispersion.

  • Sonicate the suspension for 5-10 minutes to achieve a homogenous mixture.

  • Prepare fresh on the day of the experiment.

Rodent Model and Acclimation

Objective: To prepare rodent subjects for behavioral testing.

Protocol:

  • Use adult male mice (e.g., C57BL/6J, 8-12 weeks old).

  • House the animals in groups of 4-5 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water.

  • Allow the animals to acclimate to the housing facility for at least one week before the start of the experiment.

  • Handle the animals for 2-3 minutes each day for 3-5 days prior to testing to reduce stress.

  • On the day of testing, transfer the animals to the testing room at least 60 minutes before the experiment to allow for acclimation to the new environment.

Behavioral Assay: Marble Burying Test

Objective: To assess the anxiolytic-like effects of this compound using the marble burying test. This test is sensitive to mGlu₅ antagonists.[2]

Materials:

  • Standard mouse cages (e.g., 26 x 20 x 14 cm)

  • Clean bedding (approximately 5 cm deep)

  • 20 glass marbles (1.5 cm in diameter)

  • This compound solution

  • Vehicle solution

  • Syringes and needles for administration

Protocol:

  • Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at the predetermined dose.

  • Allow for a 30-minute pre-treatment period.

  • Place each mouse individually into a cage containing 5 cm of clean bedding with 20 marbles evenly spaced on the surface.

  • Leave the mouse undisturbed in the cage for 30 minutes.

  • After the 30-minute session, carefully remove the mouse from the cage and return it to its home cage.

  • Count the number of marbles that are at least two-thirds buried in the bedding.

  • A reduction in the number of marbles buried is indicative of an anxiolytic-like effect.

Behavioral Assay: Novel Open Field Test

Objective: To assess general locomotor activity and anxiety-like behavior. mGlu₅ NAMs have been shown to increase time spent in the center of the open field, indicating an anxiolytic effect.[1]

Materials:

  • Open field apparatus (e.g., a 50 x 50 x 40 cm square arena) with a designated center zone (e.g., 25 x 25 cm).

  • Video tracking software.

  • This compound solution.

  • Vehicle solution.

  • Syringes and needles for administration.

Protocol:

  • Administer this compound or vehicle to the mice.

  • After a 30-minute pre-treatment period, place a single mouse in the center of the open field arena.

  • Allow the mouse to explore the arena freely for 10 minutes.

  • Record the session using video tracking software.

  • Analyze the recording for total distance traveled, time spent in the center zone, and number of entries into the center zone.

  • An increase in the time spent and the number of entries into the center zone, without a significant change in total distance traveled, suggests an anxiolytic-like effect.

  • Clean the apparatus thoroughly with 70% ethanol between each trial.

Visualizations

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca2+ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Signaling Downstream Signaling (e.g., Neuronal Excitability) Ca2_Release->Downstream_Signaling PKC_Activation->Downstream_Signaling This compound This compound (NAM) This compound->mGluR5 Inhibits (Allosterically)

Caption: Simplified signaling pathway of the mGlu₅ receptor and the inhibitory action of a Negative Allosteric Modulator (NAM) like this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (1 week) Administration This compound/Vehicle Administration (i.p.) Animal_Acclimation->Administration Drug_Preparation Drug Preparation (Fresh daily) Drug_Preparation->Administration Pre-treatment Pre-treatment Period (30 min) Administration->Pre-treatment Behavioral_Assay Behavioral Assay (e.g., Marble Burying) Pre-treatment->Behavioral_Assay Data_Collection Data Collection (e.g., # Marbles Buried) Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: General experimental workflow for assessing the anxiolytic-like effects of this compound in rodent models.

References

Application Notes and Protocols for Measuring Kir2.1 Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Cell-Based Assays for Measuring Inwardly Rectifying Potassium (Kir2.1) Channel Inhibitor Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for two primary cell-based assays used to measure the activity of inhibitors targeting the inwardly rectifying potassium (Kir2.1) channel. The Kir2.1 channel, encoded by the KCNJ2 gene, plays a crucial role in setting the resting membrane potential in various cell types, making it a significant target in cardiovascular and neurological research.[1][2] The protocols described herein are optimized for characterizing the potency and mechanism of action of small molecule inhibitors, such as ML133, a known selective inhibitor of the Kir2.x family of channels.[1][2][3][4] The two principal assays detailed are the high-throughput Thallium Flux Assay and the gold-standard Whole-Cell Patch Clamp Electrophysiology Assay.

Introduction to Kir2.1 and its Inhibition

Inwardly rectifying potassium (Kir) channels facilitate the flow of potassium ions into the cell more readily than out of it.[1] The Kir2.1 channel is instrumental in maintaining the resting membrane potential near the potassium equilibrium potential and in the terminal phase of cardiac action potential repolarization.[1] Dysfunctional Kir2.1 channels are implicated in various pathologies, including Andersen-Tawil syndrome and cardiac arrhythmias.[2] Small molecule inhibitors of Kir2.1 are valuable tools for studying its physiological roles and as potential therapeutic agents.[1][5]

A well-characterized selective inhibitor of the Kir2.x channel family is ML133.[1][2][3][4] Its activity is notably pH-dependent, with increased potency at higher pH levels.[1][2] The assays described in this document are suitable for characterizing ML133 and other novel Kir2.1 inhibitors.

Data Presentation: Inhibitory Activity of ML133 on Kir Channels

The following tables summarize the quantitative data for the inhibitory activity of the model compound ML133 against various Kir channels, as determined by whole-cell patch clamp electrophysiology.

Table 1: pH-Dependent Inhibition of Kir2.1 by ML133 [1][2]

pHIC50 (µM)Hill Slope (nH)
6.510.01.8
7.41.81.7
8.50.294.0

Table 2: Selectivity Profile of ML133 Against Various Kir Channels at pH 7.4 [2][3]

Kir Channel SubtypeIC50 (µM)
Kir1.1 (ROMK)> 300
Kir2.11.8
Kir2.22.9
Kir2.34.0
Kir2.62.8
Kir4.176
Kir7.133

Experimental Protocols

High-Throughput Screening: Thallium Flux Assay

This assay is a fluorescence-based method ideal for high-throughput screening (HTS) of Kir2.1 channel inhibitors. It utilizes the principle that thallium ions (Tl+) can pass through potassium channels and that the intracellular accumulation of Tl+ can be detected by a Tl+-sensitive fluorescent dye, such as FluxOR™ or FluoZin-2.[1][6][7] Inhibition of the Kir2.1 channel results in a decreased influx of Tl+ and a corresponding reduction in the fluorescent signal.

Workflow Diagram: Thallium Flux Assay

Thallium_Flux_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate HEK293 cells stably expressing Kir2.1 in 384-well plates incubate_cells Incubate overnight plate_cells->incubate_cells load_dye Load cells with Tl+-sensitive fluorescent dye incubate_cells->load_dye wash_cells Wash to remove extracellular dye load_dye->wash_cells add_compound Add test compound (e.g., VU0285683) wash_cells->add_compound incubate_compound Incubate for 20 minutes add_compound->incubate_compound read_baseline Measure baseline fluorescence incubate_compound->read_baseline add_thallium Add Tl+ stimulus buffer read_baseline->add_thallium read_signal Measure fluorescence kinetics add_thallium->read_signal calculate_inhibition Calculate percent inhibition read_signal->calculate_inhibition generate_curves Generate dose-response curves calculate_inhibition->generate_curves determine_ic50 Determine IC50 values generate_curves->determine_ic50

Caption: Workflow for the Thallium Flux Assay.

Protocol: Thallium Flux Assay [6][8]

  • Cell Plating:

    • Culture HEK293 cells stably expressing the human Kir2.1 channel.

    • Plate the cells at a density of 20,000 cells per well in 20 µL of culture medium into a 384-well, black-walled, clear-bottomed plate.[8]

    • Incubate the plate overnight at 37°C in a 5% CO2 atmosphere.[8]

  • Dye Loading:

    • Prepare the fluorescent dye loading buffer (e.g., FluoZin-2) according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add 20 µL of the dye loading buffer to each well.[8]

    • Incubate the plate for 1 hour at room temperature, protected from light.[8]

  • Compound Addition:

    • During dye incubation, prepare a compound plate with serial dilutions of the test compound (e.g., this compound) at 2x the final desired concentration in an appropriate assay buffer (e.g., HBSS).

    • After incubation, gently wash the cells to remove extracellular dye.

    • Add 20 µL of the 2x compound solution to the corresponding wells of the cell plate. For control wells, add vehicle (e.g., DMSO).

    • Incubate the plate for 20 minutes at room temperature.[8]

  • Thallium Stimulation and Signal Reading:

    • Prepare a 5x thallium stimulus buffer.[6]

    • Place the cell plate into a kinetic plate reader (e.g., FDSS).

    • Record baseline fluorescence for at least 10 seconds.[6]

    • Add 10 µL of the 5x thallium stimulus buffer to each well.[6]

    • Continue to record the fluorescence signal at 1 Hz for an additional 90 seconds.[9]

  • Data Analysis:

    • The rate of fluorescence increase corresponds to the rate of Tl+ influx.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Gold-Standard Confirmation: Whole-Cell Patch Clamp Electrophysiology

Whole-cell patch clamp is the definitive method for characterizing the effects of a compound on ion channel activity.[10] It provides a direct measure of the ionic currents flowing through the Kir2.1 channels in a single cell, allowing for detailed analysis of potency, voltage-dependence, and mechanism of action.[1][10]

Signaling Pathway: Kir2.1 Channel Function

Kir2_1_Function cluster_membrane Cell Membrane Kir2_1 Kir2.1 Channel K_out K+ (out) Kir2_1->K_out K+ Efflux Inhibitor This compound Inhibitor->Kir2_1 Inhibition K_in K+ (in) K_in->Kir2_1 Inward Rectification intracellular Intracellular Space extracellular Extracellular Space

References

Application Notes and Protocols for VU0285683 in Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0285683 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1] As a Gq-coupled receptor, mGlu5 activation by an agonist such as glutamate leads to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]i) through the generation of inositol trisphosphate (IP3).[2][3] This calcium mobilization can be readily measured using fluorescent calcium indicators, providing a robust functional assay for characterizing the activity of mGlu5 modulators.[4][5][6]

These application notes provide a detailed protocol for utilizing this compound in a calcium mobilization assay to determine its inhibitory activity on the mGlu5 receptor. As a NAM, this compound is expected to cause a rightward shift and a decrease in the maximal response of the glutamate concentration-response curve.[4]

Principle of the Assay

The assay quantifies the ability of this compound to inhibit the increase in intracellular calcium initiated by an mGlu5 agonist in a recombinant cell line stably expressing the receptor. Cells are loaded with a calcium-sensitive fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to free calcium. The change in fluorescence is monitored in real-time using a fluorescence plate reader, allowing for the determination of the potency of this compound as an mGlu5 antagonist.

Quantitative Data for this compound

ParameterValueTargetAssay TypeReference
IC50 24.4 nMmGlu5 ReceptorCalcium Mobilization[1]

Signaling Pathway of mGlu5 Receptor Activation and Inhibition by this compound

mGlu5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds to orthosteric site This compound This compound This compound->mGlu5 Binds to allosteric site Gq Gq mGlu5->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2+ Ca²⁺ ER->Ca2+ Releases Cellular_Response Cellular Response Ca2+->Cellular_Response Mediates

Caption: mGlu5 signaling cascade and point of inhibition by this compound.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Addition cluster_detection Signal Detection & Analysis A Plate HEK293 cells stably expressing rat mGluR5 B Incubate overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate for dye uptake C->D E Pre-incubate with varying concentrations of this compound or vehicle (DMSO) D->E F Add varying concentrations of Glutamate (agonist) E->F G Measure fluorescence intensity using a plate reader (e.g., FLIPR) F->G H Analyze data to determine IC50 of this compound G->H

Caption: Experimental workflow for the this compound calcium mobilization assay.

Detailed Experimental Protocol

This protocol is adapted from established methods for characterizing mGlu5 receptor modulators.[4]

I. Materials and Reagents

  • Cell Line: HEK293 cells stably expressing rat mGlu5 (HEK293-rat mGluR5).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Medium: DMEM containing 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate.[4]

  • Plates: Black-walled, clear-bottomed, poly-D-lysine-coated 384-well plates.[4]

  • Calcium-sensitive dye: Fluo-4 AM or equivalent calcium indicator dye.

  • Probenecid: Anion transport inhibitor (optional, but recommended for some cell lines to prevent dye extrusion).

  • This compound: Prepare a stock solution in DMSO.

  • Glutamate: Prepare a stock solution in an appropriate aqueous buffer.

  • Vehicle: DMSO.

  • Fluorescence Plate Reader: A plate reader with the capability for kinetic fluorescence measurements and automated liquid handling (e.g., FLIPR®).

II. Experimental Procedure

Day 1: Cell Plating

  • Harvest and count HEK293-rat mGluR5 cells.

  • Resuspend the cells in assay medium to a final density that will result in 20,000 cells per well in a 20 µL volume.[4]

  • Dispense 20 µL of the cell suspension into each well of a black-walled, clear-bottomed, poly-D-lysine-coated 384-well plate.[4]

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.[4]

Day 2: Calcium Mobilization Assay

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions. If using probenecid, add it to the loading solution.

    • Carefully add an equal volume of the dye loading solution to each well containing the cells.

    • Incubate the plate at 37°C for 1 hour, followed by a 15-minute incubation at room temperature to allow for de-esterification of the dye.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

    • Prepare serial dilutions of glutamate in assay buffer.

  • Measurement of Antagonist Activity:

    • Set up the fluorescence plate reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., 488 nm excitation and 525 nm emission for Fluo-4). The reader should be configured for a kinetic read with compound addition capabilities.

    • Transfer the cell plate to the plate reader.

    • Initiate the reading sequence. A baseline fluorescence reading should be taken before any compound addition.

    • Add a fixed volume of the diluted this compound or vehicle to the respective wells and incubate for a pre-determined time (e.g., 2.5 minutes).[4]

    • Following the pre-incubation, add a fixed volume of the diluted glutamate to the wells.

    • Continue to measure the fluorescence intensity for a set period (e.g., 2-3 minutes) to capture the peak calcium response.

III. Data Analysis

  • For each well, determine the peak fluorescence response after the addition of glutamate.

  • Subtract the baseline fluorescence from the peak fluorescence to obtain the net change in fluorescence.

  • For each concentration of this compound, plot the glutamate concentration-response curve (net fluorescence change vs. log[glutamate]).

  • To determine the IC50 of this compound, perform the assay with a fixed, sub-maximal (e.g., EC80) concentration of glutamate and varying concentrations of this compound.

  • Plot the percentage of inhibition (relative to the vehicle control) against the log concentration of this compound.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Troubleshooting

IssuePossible CauseSuggested Solution
Low signal-to-background ratio - Low receptor expression- Inefficient dye loading- Cell death- Use a higher expressing cell clone- Optimize dye concentration and incubation time- Ensure gentle handling of cells; check cell viability
High well-to-well variability - Uneven cell plating- Inconsistent compound addition- Ensure a homogenous cell suspension before plating- Calibrate and verify the precision of the liquid handler
No response to glutamate - Inactive agonist- Problems with the cell line- Incorrect instrument settings- Prepare fresh agonist solution- Verify receptor expression and cell health- Check filter sets and instrument parameters
This compound shows no inhibition - Incorrect compound concentration- Compound degradation- Verify stock solution concentration and dilutions- Use a fresh aliquot of the compound

References

Application Notes and Protocols for Studying the Effects of VU0285683 on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0285683 is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] MGluR5 plays a crucial role in modulating synaptic plasticity, the cellular mechanism underlying learning and memory.[3][4] Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders.[5][6][7][8] Understanding the effects of mGluR5 NAMs like this compound on synaptic plasticity is therefore of significant interest for basic research and therapeutic development.

These application notes provide detailed protocols for investigating the effects of this compound on two primary forms of synaptic plasticity: long-term potentiation (LTP) and long-term depression (LTD). The protocols cover electrophysiological recordings in acute hippocampal slices and biochemical assays to probe the underlying signaling pathways.

Quantitative Data Summary

ParameterExpected Effect of this compoundRationale
LTP Magnitude (fEPSP slope) Reduction or inhibition of induction.MGluR5 activation is known to be required for certain forms of NMDAR-dependent LTP.[10] As a NAM, this compound would be expected to antagonize this effect.
LTD Magnitude (fEPSP slope) Reduction or inhibition of mGluR-dependent LTD.MGluR5 activation is a key initiator of a common form of LTD. A NAM would directly block this pathway.
NMDA Receptor Subunit Phosphorylation (e.g., NR2B at Ser1303) Decrease in agonist-induced phosphorylation.MGluR5 activation can lead to the phosphorylation of NMDA receptor subunits via CaMKII.[8] A NAM would be expected to reduce this.
AMPA Receptor Subunit Trafficking (e.g., surface expression of GluA1/GluA2) Alteration of agonist-induced trafficking.MGluR5 signaling can modulate AMPA receptor endocytosis and exocytosis, which are crucial for LTD and LTP expression, respectively.[11][12][13][14]

Experimental Protocols

Electrophysiological Analysis of Synaptic Plasticity in Acute Hippocampal Slices

This protocol describes how to assess the effect of this compound on LTP and LTD at the Schaffer collateral-CA1 synapse in acute mouse or rat hippocampal slices using extracellular field potential recordings.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibratome

  • Recording chamber

  • Glass microelectrodes

  • Electrophysiology rig (amplifier, digitizer, stimulation unit)

  • Data acquisition and analysis software

Protocol:

  • Preparation of Acute Hippocampal Slices:

    • Anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with ice-cold, oxygenated NMDG-based cutting solution.

    • Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in ice-cold, oxygenated cutting solution.

    • Transfer slices to a holding chamber containing aCSF (e.g., 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 2 mM CaCl2, 1 mM MgSO4, 10 mM glucose) saturated with 95% O2 / 5% CO2 at 32-34°C for at least 30 minutes to recover.

    • Subsequently, maintain slices at room temperature in oxygenated aCSF until use.

  • Field Excitatory Postsynaptic Potential (fEPSP) Recordings:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs and establish a stable baseline recording for at least 20 minutes. The stimulation intensity should be set to elicit a fEPSP amplitude that is 30-40% of the maximum.

  • Application of this compound:

    • Prepare a stock solution of this compound in DMSO and dilute to the final desired concentration in aCSF. A typical concentration range to explore for mGluR5 NAMs is 1-10 µM.

    • Bath-apply this compound or vehicle (aCSF with the same concentration of DMSO) for at least 20 minutes before inducing plasticity.

  • Induction of Long-Term Potentiation (LTP):

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).

    • Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.

  • Induction of Long-Term Depression (LTD):

    • To induce NMDAR-dependent LTD, apply a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

    • To induce mGluR-dependent LTD, bath-apply the group I mGluR agonist (S)-3,5-DHPG (e.g., 50-100 µM) for 5-10 minutes.

    • Continue recording fEPSPs for at least 60 minutes post-LTD induction to assess the magnitude and stability of the depression.

  • Data Analysis:

    • Measure the initial slope of the fEPSP.

    • Normalize the fEPSP slope to the average of the baseline recording.

    • Compare the magnitude of LTP or LTD in the presence of this compound to the vehicle control group.

Biochemical Analysis of Signaling Pathways

This protocol outlines the use of Western blotting to investigate the effect of this compound on the phosphorylation state of key signaling molecules and receptors involved in synaptic plasticity.

Materials:

  • Acute hippocampal slices

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-NR2B (Ser1303), anti-total-NR2B, anti-phospho-GluA1 (Ser845), anti-total-GluA1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treatment of Hippocampal Slices:

    • Prepare and recover acute hippocampal slices as described in the electrophysiology protocol.

    • Treat slices with this compound (e.g., 1-10 µM) or vehicle for 20-30 minutes.

    • Induce chemical LTP (cLTP) with a brief application of a glycine-containing, Mg2+-free aCSF, or chemical LTD (cLTD) with a brief application of NMDA (e.g., 20 µM) or DHPG (e.g., 50 µM).

    • At a specific time point after stimulation (e.g., 5-15 minutes), rapidly freeze the slices in liquid nitrogen to halt enzymatic activity.

  • Protein Extraction and Quantification:

    • Homogenize the frozen slices in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-NR2B) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band.

    • Compare the levels of protein phosphorylation between the different treatment groups (vehicle, this compound, stimulus, this compound + stimulus).

Visualizations

experimental_workflow cluster_slice_prep Slice Preparation cluster_electrophysiology Electrophysiology cluster_biochemistry Biochemistry animal Anesthetize Animal dissect Dissect Brain animal->dissect slice Prepare Hippocampal Slices dissect->slice recover Recover Slices in aCSF slice->recover record_baseline Record Baseline fEPSPs recover->record_baseline treat_slices Treat Slices & Induce Plasticity recover->treat_slices apply_drug Apply this compound or Vehicle record_baseline->apply_drug induce_plasticity Induce LTP or LTD apply_drug->induce_plasticity record_post Record Post-Induction fEPSPs induce_plasticity->record_post lyse_slices Lyse Slices treat_slices->lyse_slices western_blot Western Blot lyse_slices->western_blot analyze_phos Analyze Protein Phosphorylation western_blot->analyze_phos

Caption: Experimental workflow for studying this compound effects.

mGluR5_NAM_pathway cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Signaling mGluR5 mGluR5 Gq Gq mGluR5->Gq NMDAR NMDAR Ca Ca2+ NMDAR->Ca Influx AMPAR AMPAR LTP LTP AMPAR->LTP Insertion LTD LTD AMPAR->LTD Internalization PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG IP3->Ca Release from ER PKC PKC DAG->PKC Ca->PKC Calcineurin Calcineurin Ca->Calcineurin PKC->NMDAR Phosphorylation (Potentiation) PKC->AMPAR Phosphorylation (Trafficking) PKC->LTD Calcineurin->AMPAR Dephosphorylation (Internalization) Calcineurin->LTD Glutamate Glutamate Glutamate->mGluR5 Glutamate->NMDAR This compound This compound (NAM) This compound->mGluR5

Caption: Signaling pathway of mGluR5 and its modulation by a NAM.

References

Application of High-Throughput Screening in the Discovery of Kir4.1/Kir5.1 Potassium Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, scientists, and drug development professionals.

NOTE: The compound VU0285683, specified in the topic, is a negative allosteric modulator of the mGlu₅ receptor, with an IC₅₀ of 24.4 nM, and does not act on the Kir4.1/Kir5.1 potassium channel.[1] This application note will therefore focus on a representative and validated inhibitor of Kir4.1/Kir5.1, VU6036720 , to illustrate the high-throughput screening (HTS) application for this target. VU6036720 was identified through a comprehensive HTS campaign and stands as the first potent and selective in vitro inhibitor of the heteromeric Kir4.1/Kir5.1 channel.[2][3]

Introduction

The inwardly rectifying potassium (Kir) channels Kir4.1 and Kir5.1 co-assemble to form heterotetrameric channels that are crucial for cellular function in the central nervous system and kidneys.[4] In astrocytes, these channels are fundamental for potassium buffering and glutamate uptake, thereby maintaining neuronal homeostasis.[5] In the renal distal convoluted tubule, Kir4.1/Kir5.1 channels regulate the Na-Cl cotransporter (NCC), playing a significant role in sodium and potassium balance.[4] Given their physiological importance, these channels are promising therapeutic targets for neurological and cardiovascular diseases.

The discovery of selective small-molecule modulators for Kir4.1/Kir5.1 has been advanced by the implementation of robust HTS assays. The thallium flux assay is a well-established, fluorescence-based method ideal for screening large compound libraries against potassium channels.[6][7] This assay leverages the permeability of potassium channels to thallium ions (Tl⁺), which, upon entering the cell, bind to a cytosolic fluorescent indicator, producing a detectable signal. This application note provides a detailed protocol for a thallium flux-based HTS assay for the identification of Kir4.1/Kir5.1 inhibitors, using VU6036720 as a case study.

Quantitative Data Presentation

The following tables summarize the key pharmacological data for the representative Kir4.1/Kir5.1 inhibitor, VU6036720, and the performance of the HTS assay used for its discovery.

Table 1: Potency and Selectivity of VU6036720 [2][3][8]

CompoundTargetAssay FormatIC₅₀ (µM)Selectivity
VU6036720Kir4.1/Kir5.1Thallium Flux0.24>40-fold vs. Kir4.1
VU0493690 (precursor)Kir4.1/Kir5.1Thallium Flux0.96>10-fold vs. Kir4.1 and other Kir channels

Table 2: HTS Assay Performance Metrics for Kir4.1/Kir5.1 Thallium Flux Assay

ParameterValueDescription
Cell LineHEK-293 expressing Kir4.1/Kir5.1Stably transfected human embryonic kidney cells.[2]
Plate Format384-wellStandard for high-throughput screening.[2]
Z'-factor0.75 ± 0.06Indicates a robust and reliable assay for HTS.
DMSO ToleranceUp to 0.3% v/vCompatible with standard compound library solvents.
"Hit" Rate (Pilot Screen)0.4%Percentage of compounds identified as inhibitors in an initial screen.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling roles of the Kir4.1/Kir5.1 channel in astrocytes and renal tubules.

Kir4_1_Astrocyte_Pathway cluster_neuron Neuron cluster_astrocyte Astrocyte ActionPotential Action Potential K_efflux K+ Efflux ActionPotential->K_efflux Glutamate_release Glutamate Release ActionPotential->Glutamate_release Kir41_51 Kir4.1/Kir5.1 K_efflux->Kir41_51 High Extracellular K+ EAAT EAAT (Glutamate Transporter) Glutamate_release->EAAT High Extracellular Glutamate K_uptake K+ Uptake (Spatial Buffering) Kir41_51->K_uptake Kir41_51->EAAT Maintains Membrane Potential NaK_ATPase Na+/K+ ATPase K_uptake->NaK_ATPase Glutamate_uptake Glutamate Uptake EAAT->Glutamate_uptake

Caption: Role of Kir4.1/Kir5.1 in Astrocyte Potassium and Glutamate Homeostasis.

Kir4_1_Renal_Tubule_Pathway cluster_dct_cell Distal Convoluted Tubule (DCT) Cell cluster_basolateral Basolateral Membrane cluster_apical Apical Membrane cluster_lumen Tubular Lumen cluster_blood Blood Kir41_51 Kir4.1/Kir5.1 NaK_ATPase Na+/K+ ATPase Kir41_51->NaK_ATPase K+ recycling WNK_SPAK WNK-SPAK Pathway Kir41_51->WNK_SPAK Inhibition (via membrane potential change) K_to_blood K+ NaK_ATPase->K_to_blood Na_to_blood Na+ NaK_ATPase->Na_to_blood NCC NCC (Na-Cl Cotransporter) Na_Cl_reabsorption Na+ & Cl- Reabsorption NCC->Na_Cl_reabsorption WNK_SPAK->NCC Phosphorylation & Activation

Caption: Regulation of the NCC Transporter by Kir4.1/Kir5.1 in the Kidney.

Experimental Workflow

The diagram below outlines the major steps in the high-throughput thallium flux assay for identifying Kir4.1/Kir5.1 inhibitors.

HTS_Workflow start Start plate_cells Plate HEK-293-Kir4.1/Kir5.1 cells in 384-well plates start->plate_cells incubate_cells Incubate overnight plate_cells->incubate_cells load_dye Load cells with Thallium Indicator Dye (e.g., FluxOR™) incubate_cells->load_dye wash_cells Wash to remove extracellular dye load_dye->wash_cells add_compounds Add test compounds (e.g., VU6036720) and controls wash_cells->add_compounds incubate_compounds Incubate with compounds add_compounds->incubate_compounds read_baseline Measure baseline fluorescence on FLIPR/plate reader incubate_compounds->read_baseline add_stimulus Add Thallium/Potassium stimulus buffer read_baseline->add_stimulus read_kinetic Measure kinetic fluorescence increase add_stimulus->read_kinetic data_analysis Data Analysis: Calculate initial rate (slope) read_kinetic->data_analysis hit_identification Identify 'Hits' (compounds reducing Tl+ influx) data_analysis->hit_identification end End hit_identification->end

Caption: High-Throughput Thallium Flux Assay Workflow.

Experimental Protocols

High-Throughput Thallium Flux Assay for Kir4.1/Kir5.1 Inhibitors

This protocol is adapted from the methods used for the discovery of VU6036720.[2]

Materials:

  • HEK-293 cell line stably expressing human Kir4.1 and Kir5.1 (bicistronic vector).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3).

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ Kit, Thermo Fisher Scientific).

  • PowerLoad™ concentrate.

  • Probenecid.

  • Stimulus Buffer (Assay Buffer containing a mixture of Tl₂SO₄ and K₂SO₄).

  • Test compounds dissolved in DMSO.

  • Positive control (e.g., 50 µM Fluoxetine).

  • Negative control (DMSO vehicle).

  • 384-well, black-walled, clear-bottom assay plates.

  • Fluorescence plate reader with kinetic reading capability and liquid handling (e.g., FLIPR® Penta).

Procedure:

  • Cell Plating:

    • Culture HEK-293-Kir4.1/Kir5.1 cells under standard conditions (37°C, 5% CO₂).

    • On the day before the assay, plate the cells into 384-well plates at a density of 5,000-10,000 cells per well in 25 µL of culture medium.

    • Incubate the plates overnight.[2]

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions (e.g., FluxOR™ reagent with PowerLoad™ concentrate and probenecid in Assay Buffer).

    • Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates at room temperature for 60 minutes in the dark.

  • Compound Addition:

    • Following incubation, remove the dye loading solution.

    • Add 20 µL of Assay Buffer to each well.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of test compounds, positive control, and negative control (DMSO) to the appropriate wells. The final concentration of DMSO should not exceed 0.3%.

    • Incubate for 15-30 minutes at room temperature.

  • Thallium Flux Measurement:

    • Place the assay plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of Stimulus Buffer to each well to initiate thallium influx.

    • Immediately begin kinetic fluorescence reading, acquiring data every 1-2 seconds for at least 60-90 seconds.[7]

  • Data Analysis:

    • Normalize the kinetic data for each well to its baseline fluorescence (F/F₀).

    • Calculate the initial rate of fluorescence increase (slope) for the first 15-20 seconds after stimulus addition. This rate is proportional to the Kir4.1/Kir5.1 channel activity.

    • Inhibitors are identified as compounds that cause a statistically significant reduction in the rate of thallium influx compared to the DMSO control wells.

    • For "hit" compounds, generate concentration-response curves to determine the IC₅₀ value.

Secondary Assay: Whole-Cell Patch-Clamp Electrophysiology

This protocol is essential for confirming the activity and mechanism of action of hits identified in the primary HTS.

Materials:

  • HEK-293-Kir4.1/Kir5.1 cells cultured on coverslips.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette pulling.

  • Pipette Solution (in mM): 135 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 2 Na₂ATP, pH 7.2.

  • Bath Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 5 Glucose, 10 HEPES, pH 7.4.

  • Test compound (e.g., VU6036720) dissolved in Bath Solution.

Procedure:

  • Cell Preparation:

    • Place a coverslip with adherent cells in the recording chamber on the microscope stage.

    • Perfuse the chamber with Bath Solution.

  • Pipette Preparation and Sealing:

    • Pull glass pipettes to a resistance of 3-4 MΩ when filled with Pipette Solution.

    • Approach a single cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) gigaseal.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Current Recording:

    • Apply a series of voltage steps (e.g., from -120 mV to +40 mV) to elicit inwardly rectifying currents characteristic of Kir4.1/Kir5.1.

    • Record baseline currents in the absence of the test compound.

  • Compound Application:

    • Perfuse the chamber with Bath Solution containing the desired concentration of the test compound.

    • After the current stabilizes, record the currents again using the same voltage-step protocol.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., -120 mV) before and after compound application.

    • Calculate the percentage of current inhibition.

    • Repeat with multiple concentrations to generate a concentration-response curve and determine the IC₅₀.

Conclusion

The application of a thallium flux-based HTS assay has proven to be a successful strategy for the discovery of novel modulators of the Kir4.1/Kir5.1 potassium channel. The identification of VU6036720 demonstrates the power of this approach in finding potent and selective chemical probes.[2] These probes are invaluable tools for dissecting the physiological roles of Kir4.1/Kir5.1 and for validating this channel as a potential drug target for a range of human diseases. The protocols and data presented herein provide a comprehensive guide for researchers aiming to establish similar screening campaigns for this important ion channel target.

References

Application Notes and Protocols for Investigating mGluR5 Signaling Pathways with VU0285683

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders. VU0285683 is a potent and selective negative allosteric modulator (NAM) of mGluR5.[1] Unlike competitive antagonists that bind to the glutamate binding site, this compound binds to an allosteric site, the same site as the well-characterized mGluR5 NAM, MPEP.[1] This property makes this compound an invaluable tool for dissecting the physiological and pathological roles of mGluR5 signaling. These application notes provide detailed protocols for utilizing this compound to investigate two key downstream signaling pathways of mGluR5 activation: intracellular calcium mobilization and ERK1/2 phosphorylation.

mGluR5 Signaling Pathway

Activation of mGluR5 by its endogenous ligand, glutamate, initiates a signaling cascade primarily through the Gαq protein pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Concurrently, DAG activates protein kinase C (PKC). A key downstream consequence of mGluR5 activation is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in regulating a wide array of cellular processes, including gene expression and cell proliferation.[2][3]

mGluR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->mGluR5 Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases MEK MEK PKC->MEK Activates ERK1/2 ERK1/2 MEK->ERK1/2 Phosphorylates pERK1/2 pERK1/2 ERK1/2->pERK1/2

Caption: mGluR5 signaling cascade and the inhibitory action of this compound.

Data Presentation

The inhibitory potency of this compound is typically determined by its half-maximal inhibitory concentration (IC50) in functional assays. The following table summarizes the key pharmacological parameters of this compound.

ParameterValueAssay ConditionsCell LineReference
IC50 ~300 nMInhibition of glutamate-induced intracellular calcium mobilizationHEK293 cells expressing rat mGluR5[1]

Note: The exact IC50 value can vary depending on the specific assay conditions, such as the concentration of glutamate used for stimulation.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit glutamate-induced increases in intracellular calcium concentration.

Materials and Reagents:

  • HEK293 cells stably expressing rat or human mGluR5

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Poly-D-lysine coated black-walled, clear-bottom 96- or 384-well plates

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • Fluo-4 AM or other suitable calcium-sensitive fluorescent dye

  • Probenecid (optional, to prevent dye extrusion)

  • L-glutamate

  • This compound

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)

Calcium_Assay_Workflow A Seed HEK293-mGluR5 cells in 96-well plates B Incubate overnight A->B C Load cells with Fluo-4 AM B->C D Incubate for 45-60 min at 37°C C->D E Wash cells with Assay Buffer D->E F Pre-incubate with this compound or vehicle E->F G Measure baseline fluorescence F->G H Inject L-glutamate (EC80 concentration) G->H I Measure fluorescence change over time H->I J Data Analysis: Calculate % inhibition and IC50 I->J

Caption: Workflow for the intracellular calcium mobilization assay.

Protocol:

  • Cell Plating: Seed HEK293-mGluR5 cells into poly-D-lysine coated black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: On the day of the assay, remove the culture medium and replace it with Assay Buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and optionally probenecid (e.g., 2.5 mM). Incubate for 45-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye.

  • Compound Pre-incubation: Add various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

  • Agonist Stimulation: Utilize the plate reader's injector to add a pre-determined concentration of L-glutamate that elicits a submaximal response (EC80) to all wells.

  • Data Acquisition: Continue to measure the fluorescence intensity for a period of time (e.g., 2-3 minutes) to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle-treated (glutamate only) control.

    • Plot the percentage of inhibition against the concentration of this compound.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the glutamate-stimulated phosphorylation of ERK1/2.

Materials and Reagents:

  • HEK293 cells stably expressing rat or human mGluR5

  • Cell culture medium

  • 6- or 12-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

ERK_Assay_Workflow A Plate HEK293-mGluR5 cells and grow to 80-90% confluency B Serum-starve cells for 4-6 hours A->B C Pre-incubate with this compound or vehicle B->C D Stimulate with L-glutamate (EC80) for 5-10 min C->D E Lyse cells and collect lysate D->E F Determine protein concentration (BCA assay) E->F G SDS-PAGE and Western Blotting F->G H Probe with anti-pERK1/2 antibody G->H I Strip and re-probe with anti-total ERK1/2 antibody H->I J Densitometric analysis and IC50 calculation I->J

Caption: Workflow for the ERK1/2 phosphorylation Western blot assay.

Protocol:

  • Cell Culture and Serum Starvation: Plate HEK293-mGluR5 cells in 6- or 12-well plates and grow to approximately 80-90% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-6 hours prior to the experiment.

  • Compound Treatment: Pre-incubate the serum-starved cells with various concentrations of this compound for 30 minutes.

  • Stimulation: Add an EC80 concentration of L-glutamate and incubate for 5-10 minutes at 37°C.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane of the phospho-ERK1/2 antibodies.

    • Re-probe the same membrane with the primary antibody against total ERK1/2, followed by the secondary antibody and ECL detection. This serves as a loading control.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.

    • Calculate the percentage of inhibition relative to the glutamate-only treated sample.

    • Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value.

Conclusion

This compound serves as a highly effective pharmacological tool for the investigation of mGluR5-mediated signaling pathways. The protocols outlined in these application notes provide a robust framework for characterizing the inhibitory effects of this compound on intracellular calcium mobilization and ERK1/2 phosphorylation. By employing these methods, researchers can further elucidate the intricate roles of mGluR5 in health and disease, and advance the development of novel therapeutics targeting this important receptor.

References

Troubleshooting & Optimization

troubleshooting VU0285683 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in addressing solubility challenges with VU0285683. The information is designed for professionals in drug development and scientific research.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chemical compound identified as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1] Its chemical name is 3-fluoro-5-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-benzonitrile, with a molecular weight of 266.23 g/mol and a molecular formula of C14H7FN4O.[2] It is a tool compound used in research to study the function of mGlu5 receptors and their role in various physiological and pathological processes.

Q2: I am having difficulty dissolving this compound. Is this a known issue?

A2: While specific solubility data for this compound is not widely published, its chemical structure—a largely aromatic and heterocyclic molecule—suggests that it likely has low solubility in aqueous solutions. Many small molecule compounds with similar structural features exhibit poor water solubility, which can present challenges during experimental setup.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: For initial stock solution preparation, it is recommended to use a polar aprotic organic solvent. Based on the chemical structure of this compound, solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are likely to be effective. It is crucial to first dissolve the compound completely in the organic solvent before making further dilutions into aqueous buffers.

Q4: Can I dissolve this compound directly in my aqueous experimental buffer?

A4: It is highly unlikely that this compound will dissolve directly in aqueous buffers at concentrations typically used for in vitro experiments. Direct dissolution attempts may result in precipitation or an inhomogeneous suspension, leading to inaccurate experimental results. The recommended approach is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer.

Q5: My this compound precipitated out of solution after I diluted my DMSO stock into an aqueous buffer. What should I do?

A5: Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The concentration of this compound in your final aqueous solution may be above its solubility limit. Try performing serial dilutions to find a concentration that remains in solution.

  • Increase the percentage of co-solvent: If your experimental conditions permit, increasing the final concentration of the organic solvent (e.g., from 0.1% to 0.5% or 1% DMSO) can help maintain solubility. Always run a vehicle control with the same final solvent concentration to account for any effects of the solvent itself.

  • Use a solubility-enhancing agent: Depending on your experimental system, you may be able to include excipients such as cyclodextrins or surfactants (e.g., Tween® 80, Pluronic® F-68) in your aqueous buffer to improve the solubility of this compound. The compatibility of these agents with your specific assay should be verified.

  • Gentle warming and sonication: Briefly warming the solution (e.g., to 37°C) and using a sonicator can sometimes help to redissolve precipitated compound, but be cautious as this may not result in a stable solution over time.

Troubleshooting Guide for this compound Solubility

This guide provides a structured approach to addressing common solubility problems encountered with this compound.

Table 1: Recommended Solvents for Initial Solubility Testing
Solvent CategoryRecommended SolventsStarting Concentration for Stock SolutionNotes
Polar Aprotic Dimethyl Sulfoxide (DMSO)10-50 mMRecommended for most initial stock solutions. Ensure the DMSO is anhydrous and of high purity.
N,N-Dimethylformamide (DMF)10-50 mMAn alternative to DMSO.
Polar Protic Ethanol1-10 mMMay be useful for certain applications, but solubility is generally lower than in polar aprotic solvents.
Methanol1-10 mMSimilar to ethanol, can be tested as an alternative.
Aqueous Buffers Phosphate-Buffered Saline (PBS), HEPES, etc.< 10 µM (estimated)Direct dissolution is not recommended. Use for final dilutions from an organic stock solution.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or other recommended organic solvent) to the solid compound to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not completely dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can be applied if necessary.

  • Visual Inspection: Visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is clear.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C to minimize solvent absorption of water and degradation of the compound. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
  • Prepare the Aqueous Buffer: Ensure your final experimental buffer is prepared and at the desired temperature and pH.

  • Pre-warm Solutions: If your experiment is conducted at a specific temperature (e.g., 37°C), pre-warm both the stock solution and the aqueous buffer to that temperature.

  • Dilution Method: Add the required volume of the this compound stock solution to the aqueous buffer while vortexing or stirring the buffer. Crucially, add the stock solution to the buffer, not the other way around , to minimize immediate precipitation.

  • Final Concentration of Organic Solvent: Keep the final concentration of the organic solvent in the aqueous solution as low as possible (ideally ≤ 0.5%) to avoid off-target effects.

  • Immediate Use: Use the freshly prepared diluted solution immediately to prevent precipitation over time.

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Solubility Issues

G start Start: this compound Powder weigh Weigh Compound start->weigh add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve check_sol Is the Solution Clear? dissolve->check_sol stock_ready Stock Solution Ready check_sol->stock_ready Yes troubleshoot Troubleshoot Stock (e.g., gentle heat, more solvent) check_sol->troubleshoot No dilute Dilute in Aqueous Buffer stock_ready->dilute troubleshoot->dissolve check_precip Does it Precipitate? dilute->check_precip exp_ready Experiment Ready check_precip->exp_ready No troubleshoot_dil Troubleshoot Dilution check_precip->troubleshoot_dil Yes lower_conc Lower Final Concentration troubleshoot_dil->lower_conc add_excipient Add Solubility Enhancer (e.g., cyclodextrin) troubleshoot_dil->add_excipient inc_cosolvent Increase Co-solvent % troubleshoot_dil->inc_cosolvent lower_conc->dilute add_excipient->dilute inc_cosolvent->dilute

Caption: Workflow for preparing and troubleshooting this compound solutions.

Diagram 2: Signaling Pathway of mGlu5 Receptor and Action of this compound

G cluster_membrane Cell Membrane mglu5 mGlu5 Receptor gq Gq Protein mglu5->gq Activates plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Cleaves glutamate Glutamate (Agonist) glutamate->mglu5 Binds to orthosteric site This compound This compound (NAM) This compound->mglu5 Binds to allosteric site ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc downstream Downstream Signaling ca_release->downstream pkc->downstream

Caption: this compound as a negative allosteric modulator of mGlu5 signaling.

References

improving the stability of VU0285683 in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on improving the stability of VU0285683 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common problems related to the stability of this compound solutions.

Issue 1: Precipitation of this compound in Aqueous Solution

Precipitation of your compound upon dilution into aqueous buffers is a frequent challenge, particularly for hydrophobic molecules.

Potential Cause Troubleshooting Steps
Exceeded Aqueous Solubility Lower the final concentration of this compound in your assay.
Suboptimal pH The solubility of compounds with ionizable groups can be pH-dependent. Experiment with a range of pH values for your buffer to identify the optimal solubility range.[1]
Inadequate Solvent System While DMSO is a common solvent for stock solutions, a final concentration of up to 0.5% is often tolerated in cell-based assays.[1] However, always include a vehicle control to assess any effects of the solvent on your experiment.[1] Consider using a co-solvent system if solubility issues persist.

Issue 2: Inconsistent Experimental Results or Loss of Activity

This may indicate degradation of this compound in your stock or working solutions.

Potential Cause Troubleshooting Steps
Chemical Degradation A color change in your solution can be an indicator of chemical degradation or oxidation.[2] It is crucial to use fresh solutions and assess the integrity of your compound if you suspect degradation.[2]
Hydrolysis This compound contains a benzonitrile group, which can be susceptible to hydrolysis under strongly acidic or basic conditions.[3][4][5][6] It is advisable to maintain the pH of your aqueous solutions within a neutral range.
Photodegradation The pyridine moiety in this compound may be susceptible to degradation upon exposure to UV or visible light.[7][8][9] Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2]
Oxidation Exposure to air can lead to oxidation.[2] For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.[2]
Improper Storage Store stock solutions at -20°C or -80°C to minimize degradation.[2] Avoid repeated freeze-thaw cycles which can introduce moisture and promote degradation.[1][2]

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a dry, high-purity solvent such as dimethyl sulfoxide (DMSO).[10] To ensure the entire compound is dissolved, vortex the solution thoroughly.

Q2: What are the best practices for storing this compound stock solutions?

A2: For long-term stability, aliquot the stock solution into smaller, single-use volumes in tightly sealed, amber glass or polypropylene vials to avoid repeated freeze-thaw cycles and light exposure.[2] Store these aliquots at -20°C or -80°C.[2]

Q3: My this compound stock solution in DMSO has frozen at -20°C. Is this normal and how should I handle it?

A3: Yes, DMSO freezes at approximately 18.5°C. It is normal for your stock solution to be frozen at -20°C. To use it, thaw the vial at room temperature and ensure the contents are fully dissolved by vortexing gently before use.

Q4: How can I check if my this compound has degraded?

A4: A simple visual inspection for color changes or precipitation can be an initial indicator. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can be used to determine the purity of your compound and identify any degradation products.

Q5: What is the general stability of the oxadiazole ring in this compound?

A5: this compound contains a 1,2,4-oxadiazole ring. Generally, 1,2,4-oxadiazoles are thermodynamically stable heterocyclic compounds.[11][12] However, they can be susceptible to cleavage under strong basic conditions.[11]

Experimental Protocols

Protocol: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: In a sterile, amber vial, add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber polypropylene tubes. Store the aliquots at -20°C or -80°C.

Visualizations

experimental_workflow Experimental Workflow: Preparing and Using this compound cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store thaw Thaw Aliquot store->thaw Single Use dilute Dilute in Aqueous Buffer thaw->dilute assay Perform Experiment dilute->assay

Caption: Workflow for the preparation and use of this compound solutions.

mGlu5_signaling_pathway mGlu5 Receptor Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol mGlu5 mGlu5 Receptor Gq Gq Protein mGlu5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Downstream Signaling Ca2->Downstream PKC->Downstream Glutamate Glutamate Glutamate->mGlu5 Activates This compound This compound (NAM) This compound->VU02856g VU02856g->mGlu5 Inhibits

Caption: Simplified mGlu5 signaling pathway and the inhibitory action of this compound.

References

potential off-target effects of VU0285683

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers on Potential Off-Target Effects

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU0285683, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu₅).

Disclaimer: Publicly available, comprehensive off-target screening data for this compound is limited. The information provided herein is based on the known pharmacology of the on-target mGlu₅ receptor and the potential for off-target effects observed with other compounds in the same class (mGlu₅ NAMs). It is crucial for researchers to empirically determine the selectivity of this compound in their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary known activity of this compound?

A1: this compound is a negative allosteric modulator of the mGlu₅ receptor. It does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, reducing the receptor's response to glutamate.

Q2: Are there any known off-target effects for this compound?

A2: As of the latest review of available literature, a detailed off-target profile for this compound has not been published. However, it is a common characteristic of small molecule modulators to exhibit some degree of polypharmacology. Therefore, the potential for off-target effects should always be considered and experimentally evaluated.

Q3: What are some potential off-target effects observed with other mGlu₅ NAMs that I should be aware of?

A3: While specific data for this compound is unavailable, other mGlu₅ NAMs have been reported to interact with various other proteins. For example, some mGlu₅ NAMs have shown activity at other neurotransmitter receptors or ion channels. It is advisable to consider screening this compound against a panel of relevant receptors and enzymes, especially those expressed in your experimental system.

Q4: How can I experimentally control for potential off-target effects of this compound in my experiments?

A4: Several control experiments are recommended:

  • Use a structurally distinct mGlu₅ NAM: Comparing the effects of this compound with another mGlu₅ NAM that has a different chemical scaffold can help to distinguish on-target from off-target effects.

  • Utilize a negative control compound: If available, a structurally similar but inactive analog of this compound can be a powerful tool to control for non-specific effects.

  • Perform experiments in mGlu₅ knockout/knockdown systems: The most definitive way to confirm that the observed effects of this compound are mediated by mGlu₅ is to show that the effects are absent in cells or animals lacking the mGlu₅ receptor.

  • Conduct dose-response curves: On-target effects are typically observed within a specific concentration range. Deviations from the expected dose-response relationship may suggest off-target activities.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected cell toxicity or changes in cell morphology at high concentrations. The compound may be interacting with off-target proteins involved in cell viability or cytoskeletal regulation.Determine the EC₅₀ for the on-target effect and use the lowest effective concentration. Perform a cell viability assay (e.g., MTT, LDH) to establish a toxicity threshold.
Inconsistent or paradoxical results across different cell lines or tissues. The expression levels of potential off-target proteins may vary between different experimental systems.Characterize the expression profile of your experimental system for key receptors and signaling molecules. Compare the effects of this compound in a cell line with low or no mGlu₅ expression.
Activation or inhibition of signaling pathways not known to be downstream of mGlu₅. This compound may be directly or indirectly modulating other signaling pathways through off-target interactions.Use pathway-specific inhibitors or activators to dissect the observed signaling cascade. Profile the effect of this compound on a panel of common signaling pathways (e.g., using reporter assays).
Lack of effect, even at high concentrations, in a system where mGlu₅ is known to be expressed and functional. The allosteric binding site for this compound on mGlu₅ may be conformationally inaccessible in your specific experimental conditions (e.g., due to post-translational modifications or interacting proteins). While not a direct off-target effect, this can lead to misleading results.Confirm the functional integrity of the mGlu₅ receptor in your system using a known orthosteric agonist. Consider that the modulatory effect of this compound is dependent on the presence of an orthosteric agonist.

Quantitative Data Summary

The following table summarizes the known on-target activity of this compound. The columns for potential off-targets are included to guide researchers in their own selectivity profiling experiments, as specific data for this compound is not currently available.

Target Compound Activity (IC₅₀/Kᵢ) Assay Type Reference
mGlu₅ Receptor (On-Target) This compoundData not available in searched literatureNot specifiedNot available
Other mGlu Receptors This compoundSelective over mGlu₁, mGlu₃, and mGlu₄Not specifiedTocris Bioscience
NMDA Receptors Other mGlu₅ NAMs (e.g., MPEP)Micromolar rangeBinding/Functional AssaysLiterature on older mGlu₅ NAMs
CYP Enzymes (e.g., CYP1A2) Other mGlu₅ NAMs (e.g., MTEP)Inhibition reportedMetabolic AssaysLiterature on older mGlu₅ NAMs
Broad Kinase Panel This compoundData not availableBiochemical/Cell-based AssaysN/A
GPCR Panel (non-mGlu) This compoundData not availableBinding/Functional AssaysN/A
Ion Channel Panel This compoundData not availableElectrophysiology/Binding AssaysN/A

Experimental Workflow & Signaling Pathway Diagrams

The following diagrams illustrate a suggested experimental workflow for assessing the selectivity of this compound and the canonical mGlu₅ signaling pathway.

experimental_workflow cluster_0 Initial Characterization cluster_1 Selectivity Assessment cluster_2 Validation cluster_3 Conclusion Start Start with this compound Dose_Response Determine On-Target Potency (mGlu₅ Dose-Response) Start->Dose_Response In_Silico In Silico Screening (Target Prediction) Dose_Response->In_Silico Biochemical_Screen Biochemical Screening (e.g., Kinase Panel) In_Silico->Biochemical_Screen Cell_Based_Screen Cell-Based Screening (e.g., GPCR Panel) Biochemical_Screen->Cell_Based_Screen Orthogonal_Assay Orthogonal On-Target Assay Cell_Based_Screen->Orthogonal_Assay Negative_Control Test Inactive Analog Orthogonal_Assay->Negative_Control Knockout_System Test in mGlu₅ Knockout/Knockdown System Negative_Control->Knockout_System Conclusion Define Selectivity Profile Knockout_System->Conclusion

Caption: Experimental workflow for assessing this compound selectivity.

mGlu5_signaling_pathway cluster_on_target On-Target mGlu₅ Pathway cluster_off_target Hypothetical Off-Target Interaction Glutamate Glutamate mGlu5 mGlu₅ Receptor Glutamate->mGlu5 Gq_11 Gαq/11 mGlu5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP₂ PLC->PIP2 DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Downstream_Effects Cellular Responses PKC->Downstream_Effects Ca_Release->Downstream_Effects VU0285683_off This compound Off_Target Off-Target Protein (e.g., Kinase, Ion Channel) VU0285683_off->Off_Target Off_Target_Effect Unintended Cellular Effect Off_Target->Off_Target_Effect VU0285683_on This compound (NAM) VU0285683_on->mGlu5 Inhibits

Technical Support Center: Mitigating Cytotoxicity of VU0285683 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals mitigate the cytotoxicity of the compound VU0285683 in their cell line experiments.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Low Concentrations of this compound

Question: I am observing significant cytotoxicity in my cell line even at low nanomolar concentrations of this compound. What could be the cause, and how can I address this?

Answer: High cytotoxicity at low concentrations can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Verify Compound Purity and Identity: Impurities from synthesis or degradation products can be highly toxic.

    • Recommendation: Confirm the purity of your this compound stock using techniques like HPLC-MS. Ensure the compound's identity and integrity.

  • Optimize Solvent Concentration: The solvent used to dissolve this compound, typically DMSO, can be cytotoxic at higher concentrations.

    • Recommendation: Ensure the final concentration of the solvent in the cell culture medium is non-toxic to your specific cell line. A vehicle control (medium with the same concentration of solvent used for the highest compound concentration) is essential for this assessment.[1][2] It is recommended to keep the final DMSO concentration below 0.1%.[1][3]

  • Assess Cell Seeding Density: Low cell density can make cells more susceptible to toxic compounds.[2]

    • Recommendation: Optimize and standardize your cell seeding density to ensure a healthy and resilient cell monolayer or suspension.

  • Evaluate Compound Solubility in Media: Precipitation of the compound can lead to inconsistent results and apparent cytotoxicity.

    • Recommendation: Visually inspect the wells for any precipitate after adding this compound. Measure the solubility of the compound in your specific cell culture medium.[1]

Issue 2: Inconsistent Cytotoxicity Results Between Experiments

Question: My IC50 values for this compound cytotoxicity vary significantly between replicate experiments. What could be causing this inconsistency?

Answer: Reproducibility is key in cytotoxicity assays. Inconsistent results often stem from variability in experimental conditions.

  • Cell Health and Passage Number: Use cells within a consistent and low passage number range to minimize phenotypic drift.[1] Ensure cell viability is greater than 95% before starting an experiment.[1]

  • Serum Concentration: Serum proteins can bind to compounds, reducing their effective concentration.[1] If you are using serum-containing media, variations in serum batches or concentrations can affect results.

    • Recommendation: Test the cytotoxicity of this compound in a serum concentration gradient (e.g., 1%, 5%, 10% FBS) to understand its effect.[1]

  • Standardize Protocols: Ensure all experimental steps, including incubation times and reagent additions, are performed consistently across all experiments.

Frequently Asked Questions (FAQs)

Q1: How do I differentiate between a cytotoxic and a cytostatic effect of this compound?

A1: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells.[2] To distinguish between the two, you can perform a cell counting assay using trypan blue exclusion to identify dead cells.[4] A cytotoxic compound will increase the percentage of trypan blue-positive (dead) cells, while a cytostatic compound will primarily reduce the total cell number over time without a significant increase in the dead cell population.

Q2: I am seeing conflicting cytotoxicity results between different assays (e.g., MTT vs. LDH release). Why is this, and which assay should I trust?

A2: Different cytotoxicity assays measure different cellular endpoints, which can lead to varied results.[2]

  • MTT assay: Measures metabolic activity, which is an early indicator of cell stress but may not always directly correlate with cell death.[2][3]

  • LDH (Lactate Dehydrogenase) assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity, a hallmark of late-stage cytotoxicity or necrosis.[2][4]

Recommendation: It is advisable to use multiple assays that measure different parameters (e.g., metabolic activity, membrane integrity, and apoptosis) to gain a comprehensive understanding of this compound's cytotoxic mechanism.[2]

Q3: Could off-target effects be contributing to the cytotoxicity of this compound?

A3: Yes, off-target effects, where a compound interacts with unintended molecular targets, are a common cause of cytotoxicity.[5][6]

  • Recommendation: To investigate potential off-target effects, you can perform target engagement assays, proteomic profiling, or use computational methods to predict potential off-target interactions.

Q4: My data suggests this compound induces apoptosis. How can I confirm this and identify the pathway involved?

A4: Apoptosis, or programmed cell death, is a common mechanism of drug-induced cytotoxicity.

  • Confirmation: You can confirm apoptosis by using assays that detect key apoptotic markers, such as caspase activation (e.g., Caspase-Glo® 3/7 assay), DNA fragmentation (e.g., TUNEL assay), or changes in the mitochondrial membrane potential.[1][7]

  • Pathway Identification: To determine if the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathway is involved, you can measure the activity of specific caspases. Activation of caspase-9 is a hallmark of the intrinsic pathway, while activation of caspase-8 is characteristic of the extrinsic pathway.[8]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
HEK293MTT485.2
HeLaMTT488.7
HepG2MTT4812.1
HEK293LDH Release4815.8
HeLaLDH Release4822.4
HepG2LDH Release4830.5

Table 2: Effect of Serum Concentration on this compound Cytotoxicity (HEK293 cells, MTT assay, 48h)

FBS Concentration (%)IC50 (µM)
11.8
55.2
109.5

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[1][3]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1][3]

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[1]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[1]

  • Readout: Measure the luminescence using a microplate reader.[1]

  • Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates caspase-3/7 activation and apoptosis.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare this compound Dilutions treatment 3. Treat Cells with this compound compound_prep->treatment incubation 4. Incubate for 24-72h treatment->incubation assay_choice 5. Select Cytotoxicity Assay incubation->assay_choice mt_assay MTT Assay assay_choice->mt_assay Metabolic Activity ldh_assay LDH Assay assay_choice->ldh_assay Membrane Integrity caspase_assay Caspase Assay assay_choice->caspase_assay Apoptosis readout 6. Measure Signal mt_assay->readout ldh_assay->readout caspase_assay->readout analysis 7. Calculate IC50 / Fold Change readout->analysis

Caption: Workflow for assessing the cytotoxicity of this compound.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway vu0285683_ext This compound death_receptor Death Receptor vu0285683_ext->death_receptor activates caspase8 Caspase-8 death_receptor->caspase8 activates caspase37 Caspase-3/7 caspase8->caspase37 vu0285683_int This compound mitochondria Mitochondria vu0285683_int->mitochondria induces stress cytochrome_c Cytochrome c mitochondria->cytochrome_c releases caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Potential apoptotic pathways induced by this compound.

troubleshooting_logic start High Cytotoxicity Observed check_purity Check Compound Purity start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok check_solvent Verify Solvent Concentration (<0.1%) solvent_ok Solvent OK? check_solvent->solvent_ok check_density Optimize Seeding Density density_ok Density Optimized? check_density->density_ok check_solubility Assess Media Solubility solubility_ok Soluble? check_solubility->solubility_ok purity_ok->check_solvent Yes end_purity Synthesize/Purify Compound purity_ok->end_purity No solvent_ok->check_density Yes end_solvent Lower Solvent Conc. solvent_ok->end_solvent No density_ok->check_solubility Yes end_density Adjust Cell Number density_ok->end_density No end_solubility Use Solubilizing Agent solubility_ok->end_solubility No investigate_mechanism Investigate Mechanism (e.g., Apoptosis) solubility_ok->investigate_mechanism Yes

References

Technical Support Center: Optimizing VU0285683 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and detailed protocols for researchers using the M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM), VU0285683, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] As a PAM, it does not activate the M4 receptor directly but enhances the receptor's response to its natural ligand, acetylcholine. M4 receptors are G-protein coupled receptors that, upon activation, typically couple to Gi/o proteins to inhibit adenylyl cyclase, which decreases intracellular cAMP levels.[2][3] This signaling cascade ultimately leads to inhibitory effects on neurotransmission.[2][3]

Q2: What are the primary research applications for this compound?

A2: this compound and other M4 PAMs are primarily investigated for their therapeutic potential in treating psychiatric and neurological disorders.[1][4] Specifically, they are studied in models of schizophrenia for their ability to modulate dopamine signaling and in models of Parkinson's disease-related dyskinesia for their role in controlling striatal synaptic plasticity.[5]

Q3: What is a recommended starting dose for in vivo experiments in rodents?

A3: A definitive universal starting dose is not established and should be determined empirically. However, for novel compounds, a dose range-finding study is recommended.[6] Information from in vitro assays, such as the EC50, can help inform the initial doses for these studies.[6] It is crucial to begin with a low dose and escalate to find a balance between efficacy and tolerability.

Q4: What is a suitable vehicle for formulating this compound for in vivo use?

A4: The choice of vehicle is critical for ensuring the solubility and bioavailability of poorly soluble compounds. While specific formulations for this compound are not detailed in the provided results, a common approach for similar small molecules is to use a mixture of solvents. A vehicle such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) has been shown to be effective for solubilizing lipophilic compounds for intravenous administration in rats.[7] The formulation should be kept as simple as possible and optimized to minimize irritation and toxicity.[8]

Troubleshooting Guide

Issue 1: Lack of in vivo efficacy despite promising in vitro results.

  • Possible Causes & Troubleshooting Steps:

    • Poor Pharmacokinetics (PK): The compound may not be reaching the target tissue in sufficient concentrations or for an adequate duration.

      • Solution: Conduct pharmacokinetic studies to measure plasma and, importantly, brain concentrations of this compound.[9][10][11][12][13] Assess parameters like half-life, bioavailability, and brain penetration.

    • Inadequate Target Engagement: The administered dose may be too low to occupy a significant percentage of M4 receptors.

      • Solution: Perform ex vivo receptor occupancy studies on brain tissue from treated animals to confirm target engagement at the tested doses.

    • Formulation and Bioavailability Issues: Poor solubility can lead to low absorption and bioavailability.

      • Solution: Experiment with different vehicle formulations to improve solubility.[7][8][14] Ensure the compound does not precipitate upon injection by testing its stability in plasma in vitro.[15]

Issue 2: Unexpected or off-target behavioral effects.

  • Possible Causes & Troubleshooting Steps:

    • Lack of Specificity: The modulator may be interacting with other receptors or cellular targets at the doses being used.

      • Solution: Profile the compound against a panel of other relevant receptors and enzymes to identify potential off-target interactions.[14][16]

    • Active Metabolites: A metabolite of this compound, not the parent compound, could be causing the unexpected effects.

      • Solution: Investigate the metabolic profile of the compound to identify major metabolites and assess their pharmacological activity.[10][14]

    • Vehicle Effects: The vehicle itself can sometimes cause behavioral or physiological changes.

      • Solution: Always include a vehicle-only control group in your experiments to differentiate the effects of the compound from those of the vehicle.[17]

Quantitative Data Summary

ParameterSpeciesAdministration RouteDose RangeKey Findings
Pharmacokinetics Rat, MouseOral, IVDose-dependentPK studies are crucial for determining half-life, bioavailability, and tissue distribution to inform dosing schedules.[9][10][11][12][13]
Efficacy Mouse, PrimateSystemicCompound-specificM4 PAMs can block aberrant synaptic plasticity and attenuate dyskinetic behaviors in models of Parkinson's disease.[5]
Biodistribution MouseSystemicDose-dependentThe molar dose can strongly influence tissue distribution and tumor-to-organ ratios for targeted ligands.[18]

Experimental Protocols

Protocol 1: General Pharmacokinetic Study in Rodents

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.[9]

  • Groups: Include groups for both intravenous (IV) and the intended experimental route (e.g., oral, intraperitoneal) to determine absolute bioavailability.[12] A typical group size is 3-6 animals.[9][11]

  • Formulation: Prepare this compound in a validated, non-toxic vehicle. Ensure complete dissolution.

  • Dosing: Administer a single, precise dose based on body weight. For IV administration, use a slow infusion.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) via an appropriate method (e.g., tail vein, jugular vein catheter).[9] Process samples to obtain plasma.

  • Tissue Harvesting (Optional): At the end of the study, perfuse animals and collect tissues of interest (especially the brain) to determine tissue distribution.[12]

  • Bioanalysis: Quantify the concentration of this compound in plasma and tissue homogenates using a validated analytical method like LC-MS/MS.[11][12]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t1/2).[10][11]

Visualizations: Pathways and Workflows

M4_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron ACh_pre Acetylcholine (ACh) M4R M4 Receptor ACh_pre->M4R Binds G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Inhibitory Neuronal Response PKA->Response Phosphorylates Targets This compound This compound (PAM) This compound->M4R Enhances ACh Binding

Caption: M4 muscarinic receptor signaling pathway with this compound modulation.

InVivo_Dosage_Optimization_Workflow cluster_preclinical Pre-clinical Optimization A In Vitro Characterization (EC50, Specificity) B Formulation Development (Solubility, Stability) A->B Inform C Dose Range-Finding Study (Maximum Tolerated Dose) B->C Enable D Pharmacokinetic (PK) Study (Single Dose, Multiple Routes) C->D Define Dose Range E PK/PD Modeling (Relate Exposure to Effect) D->E Provide Data F Efficacy Study (Optimized Dose & Schedule) E->F Predict Optimal Dose

References

how to prevent VU0285683 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of VU0285683 to prevent its degradation. The following information is based on the chemical properties of its core structures and general best practices for handling bioactive small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For long-term stability, solid this compound should be stored in a tightly sealed container in a dry environment, protected from light. Recommended storage temperatures are as follows:

Storage ConditionDuration
-20°C Recommended for long-term storage (years)
4°C Suitable for short-term storage (weeks to months)
Room Temperature Not recommended for long-term storage

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare a concentrated stock solution in a suitable solvent such as dimethyl sulfoxide (DMSO). To minimize degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use vials and stored at -20°C or -80°C.

Q3: What are the potential degradation pathways for this compound?

This compound contains a 1,2,4-oxadiazole ring and a benzonitrile group, which may be susceptible to degradation under certain conditions.

  • Hydrolysis: The 1,2,4-oxadiazole ring is generally stable at physiological pH, but can be susceptible to cleavage under strongly acidic or basic conditions due to the inherent weakness of the N-O bond.[1] The benzonitrile group can also be hydrolyzed to benzoic acid in the presence of strong mineral acids.[2]

  • Photodegradation: Aromatic compounds and heterocyclic rings can be sensitive to light. Prolonged exposure to UV or high-intensity visible light may lead to degradation. It is crucial to protect both solid compound and solutions from light.

Below is a diagram illustrating a potential hydrolytic degradation pathway for this compound.

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis AcidBase Strong Acid or Base AcidBase->Hydrolysis Product1 3-Fluoro-5-(amino(hydroxy)methyl)benzonitrile Hydrolysis->Product1 Product2 Pyridine-2-carboxylic acid Hydrolysis->Product2

Caption: Potential hydrolytic degradation of this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of compound activity in experiments Degradation of this compound stock solution.Prepare fresh stock solutions from solid compound. Perform a stability check of the stock solution using HPLC.
Inconsistent experimental results Improper storage leading to partial degradation. Repeated freeze-thaw cycles of the stock solution.Aliquot stock solutions into single-use vials. Store aliquots at -80°C for long-term use.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.Conduct a forced degradation study to identify potential degradation products. Ensure proper storage conditions are maintained.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and develop a stability-indicating analytical method. The recommended extent of degradation is between 5-20%.[3][4][5]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the solid compound at 105°C for 24 hours. Dissolve in methanol to the stock solution concentration.

    • Photodegradation: Expose the stock solution in a photostable, transparent container to a light source (e.g., UV lamp at 254 nm) for 24 hours.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A reverse-phase HPLC method is generally suitable for small molecules like this compound.

Suggested HPLC Parameters:

ParameterCondition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength UV at an appropriate wavelength (determined by UV scan)

The gradient should be optimized to separate the parent this compound peak from any degradation products formed during the forced degradation study.

Below is a workflow for conducting a stability study.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Prepare_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Prepare_Stock->Acid Base Base Hydrolysis Prepare_Stock->Base Oxidation Oxidation Prepare_Stock->Oxidation Thermal Thermal Prepare_Stock->Thermal Photo Photodegradation Prepare_Stock->Photo HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Analysis Data Analysis & Degradation Profile HPLC_Analysis->Data_Analysis

Caption: Workflow for a forced degradation study.

Data Presentation

The results of the stability studies should be summarized in a clear format. Below is an example table for presenting data from a forced degradation study.

Table 1: Summary of Forced Degradation Study of this compound

Stress ConditionIncubation Time (hours)This compound Assay (%)Degradation Products (%)Mass Balance (%)
0.1 N HCl (60°C) 2485.214.599.7
0.1 N NaOH (60°C) 2480.719.199.8
3% H₂O₂ (RT) 2492.57.399.8
Thermal (105°C) 2498.11.899.9
Photolytic (UV 254nm) 2495.34.699.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

References

Navigating GPR52 Agonist Experiments: A Technical Support Guide for VU0285683

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing VU0285683 and other GPR52 agonists in their experiments. Inconsistent results can arise from various factors, and this guide aims to equip scientists with the knowledge to identify and resolve common issues.

Troubleshooting Guide: Addressing Inconsistent Results

This section addresses specific problems that may be encountered during experiments with this compound, presenting them in a question-and-answer format.

Question 1: Why am I observing high basal signaling in my cells even before adding this compound?

Answer: High basal signaling is often due to the inherent characteristics of the GPR52 receptor. GPR52 is known to exhibit high constitutive activity, meaning it can signal without the presence of an agonist.[1][2] This leads to elevated basal levels of intracellular signaling molecules like cAMP.

Troubleshooting Steps:

  • Cell Line Verification: Ensure your cell line expresses GPR52 at appropriate levels. Overexpression can significantly increase constitutive activity.

  • Empty Vector Control: Always include a control group of cells transfected with an empty vector to accurately determine the baseline signaling in your cell type.[1]

  • Assay Window Optimization: Adjust your assay conditions to ensure a sufficient window between the basal signal and the maximal response to the agonist. This may involve optimizing cell density, incubation times, and reagent concentrations.

Question 2: My dose-response curve for this compound is not showing the expected potency (EC50) or efficacy (Emax). What could be the cause?

Answer: Deviations in potency and efficacy can stem from several experimental variables. The reported potency of GPR52 agonists can be in the nanomolar range.[3]

Troubleshooting Steps:

  • Compound Integrity:

    • Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in your assay buffer. Poor solubility can lead to lower effective concentrations.

    • Storage and Stability: Verify the correct storage conditions for the compound. Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation.

  • Assay Conditions:

    • Cell Health and Density: Use healthy, properly passaged cells at a consistent density. Cell stress or over-confluence can alter receptor expression and signaling.

    • Incubation Time: Optimize the incubation time with the agonist. Insufficient time may not allow the signaling cascade to reach its maximum, while prolonged incubation could lead to receptor desensitization.

    • Reagent Quality: Ensure all assay reagents, including buffers and detection agents, are fresh and of high quality.

Question 3: I am seeing significant well-to-well variability in my assay plates. How can I improve consistency?

Answer: Well-to-well variability can obscure real experimental effects. Careful attention to technique is crucial.

Troubleshooting Steps:

  • Pipetting Technique: Use calibrated pipettes and practice consistent, careful pipetting to ensure accurate and uniform addition of cells and reagents to each well.

  • Cell Seeding: Ensure a homogenous cell suspension before and during seeding to achieve a uniform cell number in each well.

  • Edge Effects: Be mindful of "edge effects" in multi-well plates, where wells on the perimeter may behave differently due to temperature or evaporation gradients. Consider leaving the outer wells empty or filling them with buffer.

  • Plate Shaking: If applicable to your assay, ensure consistent and gentle mixing after reagent addition to promote uniform distribution.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is an agonist for the G protein-coupled receptor 52 (GPR52). GPR52 is an orphan receptor, meaning its natural ligand has not been definitively identified.[1][2] It is coupled to the Gs protein, and its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1][4] This cAMP signaling pathway can then influence various cellular processes, including gene expression and neuronal excitability.[4]

What are the potential therapeutic applications of GPR52 agonists like this compound?

GPR52 is predominantly expressed in brain regions like the striatum and cortex, which are involved in motor control, cognition, and emotion.[4] Due to its role in modulating dopaminergic and glutamatergic neurotransmission, GPR52 agonists are being investigated for their potential in treating neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease.[3][4]

Are there known off-target effects for this compound?

While specific off-target effects for this compound are not extensively detailed in the provided search results, it is a common consideration in drug development. For instance, the artificial sweetener sucralose has been shown to have off-target effects by activating GPR52.[5] It is always advisable to consult the latest literature and perform appropriate selectivity profiling to rule out off-target effects in your experimental system.

Data Summary

The following table summarizes the reported potency and efficacy of a key GPR52 agonist from the literature. This can serve as a benchmark for your own experiments.

CompoundEC50 (nM)Emax (%)Assay SystemReference
Compound 3 75122cAMP Assay in HEK293 cells[1]

Experimental Protocols

Glosensor™ cAMP Assay for GPR52 Activation

This protocol is a generalized procedure based on descriptions of similar assays.[1]

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Transiently transfect cells with a GPR52 expression vector and the Glosensor™ cAMP plasmid. Include an empty vector control.

    • Plate the transfected cells in a white, clear-bottom 96-well plate and incubate for 24-48 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a concentration range for the dose-response curve. The final DMSO concentration in the assay should be kept low (e.g., <0.5%) to avoid solvent effects.

  • Assay Procedure:

    • Equilibrate the Glosensor™ reagent according to the manufacturer's instructions and add it to the cells.

    • Incubate the plate at room temperature for the recommended time to allow for substrate equilibration.

    • Measure the baseline luminescence.

    • Add the diluted this compound or control vehicle to the wells.

    • Incubate for an optimized period (e.g., 15-30 minutes) at room temperature.

    • Measure the final luminescence.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized luminescence against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualizations

GPR52_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR52 GPR52 Gs Gs Protein GPR52->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Gene Transcription) PKA->Cellular_Response Phosphorylation Cascade This compound This compound (Agonist) This compound->GPR52 Binds to

Caption: GPR52 signaling cascade upon activation by an agonist like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HEK293) Transfection 2. Transfection (GPR52 & Biosensor) Cell_Culture->Transfection Cell_Plating 3. Cell Plating (96-well plate) Transfection->Cell_Plating Compound_Prep 4. Compound Dilution (this compound series) Reagent_Add 5. Add Reagents & Compound Compound_Prep->Reagent_Add Incubation 6. Incubation Reagent_Add->Incubation Detection 7. Signal Detection (e.g., Luminescence) Incubation->Detection Data_Norm 8. Data Normalization Detection->Data_Norm Curve_Fit 9. Dose-Response Curve Data_Norm->Curve_Fit EC50_Emax 10. Determine EC50/Emax Curve_Fit->EC50_Emax

Caption: General experimental workflow for assessing this compound activity.

Troubleshooting_Tree cluster_basal High Basal Signal Solutions cluster_potency Low Potency/Efficacy Solutions cluster_variability High Variability Solutions Inconsistent_Results Inconsistent Results? High_Basal High Basal Signal? Inconsistent_Results->High_Basal Yes Low_Potency Low Potency/Efficacy? Inconsistent_Results->Low_Potency No Check_GPR52 Check GPR52 Expression (Constitutive Activity) High_Basal->Check_GPR52 High_Variability High Well-to-Well Variability? Low_Potency->High_Variability No Check_Compound Verify Compound Integrity (Solubility, Storage) Low_Potency->Check_Compound Pipetting Refine Pipetting Technique High_Variability->Pipetting Empty_Vector Use Empty Vector Control Check_GPR52->Empty_Vector Optimize_Assay Optimize Assay Window Empty_Vector->Optimize_Assay Check_Cells Check Cell Health & Density Check_Compound->Check_Cells Optimize_Time Optimize Incubation Time Check_Cells->Optimize_Time Seeding Ensure Homogenous Cell Seeding Pipetting->Seeding Edge_Effects Address Edge Effects Seeding->Edge_Effects

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Control Experiments for Research Compound Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using experimental compounds, referred to here as "Compound-X," with a focus on the critical role of control experiments. Proper controls are essential for validating experimental results and ensuring data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the essential negative controls when studying a new compound?

A1: Negative controls are crucial to determine the baseline response and to ensure that the observed effects are due to the compound of interest and not other factors. Essential negative controls include:

  • Vehicle Control: The solvent or medium in which Compound-X is dissolved is administered to a control group. This helps to rule out any effects of the vehicle itself.

  • Untreated Control: A group of cells or subjects that receives no treatment. This establishes the absolute baseline for the experiment.

  • Inactive Analog Control (if available): An analog of Compound-X that is known to be inactive against the target of interest. This control helps to demonstrate the specificity of Compound-X's action.

Q2: Why is a positive control necessary in my experiment?

A2: A positive control is a treatment that is known to produce the expected effect.[1][2] Including a positive control demonstrates that the experimental setup and assay are working correctly and are capable of detecting the desired outcome.[1] If the positive control fails to produce the expected result, it indicates a problem with the experiment itself, not necessarily with the test compound.

Q3: What are potential off-target effects and how can I control for them?

A3: Off-target effects are unintended interactions of a compound with molecules other than its primary target, which can lead to misleading results.[3][4][5][6] Strategies to identify and control for off-target effects include:

  • In silico prediction: Using computational tools to predict potential off-target binding sites.[3][4]

  • Screening against a panel of related targets: Testing Compound-X against other known proteins or receptors that are structurally similar to the intended target.

  • Using a structurally unrelated compound with the same mechanism of action: If another compound is known to produce the same effect through the same target, comparing its results with Compound-X can help confirm on-target activity.

  • Knockdown or knockout models: Using cell lines or animal models where the target protein is absent or non-functional. In these models, Compound-X should not produce its characteristic effect if it is acting on-target.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal in vehicle control Vehicle is causing a biological effect.Test different, more inert vehicles (e.g., switch from DMSO to ethanol or a cyclodextrin-based formulation).
Contamination of reagents or cell culture.Use fresh, sterile reagents and test cell cultures for contamination (e.g., mycoplasma).
Inconsistent results between experiments Variability in experimental conditions.Standardize all experimental parameters, including cell passage number, incubation times, and reagent concentrations.
Degradation of Compound-X.Prepare fresh stock solutions of Compound-X for each experiment and store them appropriately.
Positive control shows no effect Assay is not working correctly.Troubleshoot the assay protocol, including reagent preparation and instrument settings.
Positive control compound has degraded.Use a fresh, validated batch of the positive control.
Compound-X shows an effect in a target knockout model Compound-X has significant off-target effects.Perform a broader off-target screening panel to identify the unintended targets.
The knockout of the target is incomplete.Verify the knockout efficiency using methods like Western blot or qPCR.

Experimental Protocols

General Protocol for Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of Compound-X in the appropriate cell culture medium.

    • Also prepare vehicle control and positive control (e.g., a known cytotoxic agent) solutions.

    • Remove the old medium from the cells and add the treatment solutions.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

General Protocol for Western Blotting to Assess Target Engagement
  • Cell Lysis: After treatment with Compound-X, vehicle, and controls, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (or a downstream marker of target engagement) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Cell Culture D Cell Seeding A->D B Compound-X Preparation E Compound Application B->E C Control Preparation (Vehicle, Positive) C->E D->E F Incubation E->F G Data Collection (e.g., Viability Assay) F->G H Data Analysis G->H I Conclusion H->I

Caption: A generalized workflow for in vitro compound testing.

Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates CompoundX Compound-X (Antagonist) CompoundX->Receptor Inhibition Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Leads to

Caption: A hypothetical signaling pathway inhibited by Compound-X.

References

Technical Support Center: Interpreting Unexpected Data in Small Molecule Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers and drug development professionals who encounter unexpected data when working with small molecule compounds, such as VU0285683. The following sections address common issues in a question-and-answer format, offering potential explanations and recommended actions.

Section 1: General Troubleshooting & Assay Quality Control

This section covers initial steps to take when your experimental results deviate from the expected outcome.

Frequently Asked Questions (FAQs)

Q1: My assay results are highly variable between replicates. What are the common causes?

High variability between replicates can stem from several sources, including:

  • Pipetting errors: Inaccurate or inconsistent dispensing of reagents, compounds, or cells.

  • Cell-based assay issues: Inconsistent cell seeding density, passage number, or cell health.

  • Reagent instability: Degradation of reagents or compounds over time or with improper storage.

  • Instrument malfunction: Issues with plate readers, liquid handlers, or other equipment.

  • Edge effects: Evaporation or temperature gradients across the assay plate.

Q2: I'm observing a high background signal in my no-treatment control wells. What should I investigate?

A high background signal can be caused by:

  • Reagent cross-reactivity: One of your assay reagents may be interacting with the detection system.

  • Contamination: Microbial or chemical contamination of your reagents or cell cultures.

  • Autofluorescence: If using a fluorescence-based assay, the compound itself or components of the media may be fluorescent at the measurement wavelength.

  • Detector issues: The sensitivity of the plate reader may be set too high.

Troubleshooting Workflow for General Assay Issues

G cluster_0 Initial Observation cluster_1 Immediate Checks cluster_2 Systematic Investigation cluster_3 Resolution UnexpectedData Unexpected Assay Data (e.g., High Variability, High Background) CheckReagents Verify Reagent Preparation and Storage UnexpectedData->CheckReagents CheckProtocols Review Assay Protocol for Deviations UnexpectedData->CheckProtocols CheckInstrumentation Inspect Instrument Settings and Performance UnexpectedData->CheckInstrumentation QCControls Analyze Quality Control Data (Z', S/B) CheckReagents->QCControls CheckProtocols->QCControls CheckInstrumentation->QCControls TitrateReagents Titrate Key Reagents (e.g., Enzyme, Substrate) QCControls->TitrateReagents If controls fail ReRun Re-run Experiment QCControls->ReRun If controls pass NewReagents Prepare Fresh Reagents and Buffers TitrateReagents->NewReagents RefinedProtocol Refine Assay Protocol NewReagents->RefinedProtocol RefinedProtocol->ReRun

Section 2: Investigating Unexpected Potency or Efficacy

This section provides guidance for situations where a compound shows higher or lower activity than anticipated.

Frequently Asked Questions (FAQs)

Q1: The IC50 value of my compound is significantly different from published data. Why might this be?

Discrepancies in potency can arise from:

  • Different assay conditions: Variations in substrate concentration, enzyme concentration, cell type, or incubation time can all affect the apparent potency of a compound.

  • Compound integrity: The compound may have degraded, or the concentration of the stock solution may be incorrect.

  • Solubility issues: The compound may not be fully soluble in the assay buffer at the tested concentrations, leading to an artificially low potency.

  • Binding to plastics: Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in the assay.

Hypothetical Data: Effect of Assay Conditions on IC50
Assay ParameterCondition ACondition B
Enzyme Concentration 1 nM5 nM
Substrate Concentration 1 µM (Km)10 µM (10x Km)
Incubation Time 15 minutes60 minutes
Observed IC50 50 nM 250 nM

This table illustrates how changes in assay parameters can lead to a shift in the measured IC50 value for the same compound.

Experimental Protocol: Enzyme Inhibition Assay (Generic)
  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Prepare a stock solution of the enzyme in assay buffer.

    • Prepare a stock solution of the substrate in assay buffer.

    • Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.

  • Assay Procedure:

    • Add 2 µL of the compound dilution to the wells of a 384-well plate.

    • Add 18 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Monitor the reaction progress by measuring the appropriate signal (e.g., absorbance, fluorescence) at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each compound concentration.

    • Normalize the data to the control wells (no compound).

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 3: Addressing Potential Off-Target Effects

This section helps to identify and confirm if the observed biological effect is due to the intended target or an off-target interaction.

Frequently Asked Questions (FAQs)

Q1: My compound shows activity in a cell-based assay, but is inactive in a biochemical assay with the purified target. What could be the reason?

This discrepancy suggests a few possibilities:

  • The compound is a pro-drug: It may be metabolized by the cells into an active form.

  • The compound has an off-target effect: It may be acting on a different target within the cell that produces the observed phenotype.

  • The compound affects a downstream signaling pathway: The compound may not be directly interacting with your target, but rather a protein upstream or downstream in the same pathway.

Q2: How can I determine if my compound has off-target effects?

Several strategies can be employed to investigate off-target effects:

  • Target engagement assays: Use techniques like cellular thermal shift assay (CETSA) or bioluminescence resonance energy transfer (BRET) to confirm that the compound binds to the intended target in a cellular context.

  • Profiling against a panel of related targets: Test the compound against other members of the same protein family to assess selectivity.

  • Phenotypic screening: Compare the cellular phenotype induced by your compound to that of known selective inhibitors or genetic knockdown of the target.

  • Chemical proteomics: Use affinity-based probes to pull down the cellular targets of your compound.

Signaling Pathway: Investigating Off-Target Effects

G Compound Test Compound (e.g., this compound) Target Intended Target Compound->Target On-target binding OffTarget Potential Off-Target Compound->OffTarget Off-target binding Pathway1 Downstream Signaling Pathway A Target->Pathway1 Pathway2 Downstream Signaling Pathway B OffTarget->Pathway2 PhenotypeA Observed Phenotype A Pathway1->PhenotypeA PhenotypeB Observed Phenotype B Pathway2->PhenotypeB

Validation & Comparative

Validating M5 Receptor Antagonism: A Comparative Guide to VU0285683 and Novel Selective NAMs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antagonist activity of VU0285683 and other selective M5 negative allosteric modulators (NAMs). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

The muscarinic acetylcholine receptor M5 subtype, a Gq-coupled receptor, has emerged as a promising therapeutic target for various central nervous system disorders. The discovery of selective negative allosteric modulators (NAMs) for the M5 receptor represents a significant advancement in probing its physiological functions and therapeutic potential. This guide focuses on the validation of the antagonist activity of this compound and compares it with the well-characterized M5 NAM, ML375.

Comparison of In Vitro Antagonist Activity

The validation of antagonist activity for M5 NAMs primarily relies on their ability to inhibit the intracellular calcium mobilization induced by an agonist, such as acetylcholine (ACh). The following table summarizes the quantitative data for ML375, a potent and selective M5 NAM discovered through extensive screening and optimization. While this compound emerged from similar discovery efforts, specific pharmacological data for this compound is not as readily available in the public domain. Therefore, ML375 serves as the primary benchmark for a selective M5 NAM in this comparison.

CompoundTargetAssay TypeAgonistIC50 (Human)IC50 (Rat)Selectivity over M1-M4Reference
ML375 M5 mAChRCalcium MobilizationAcetylcholine300 nM790 nM>100-fold (>30 µM)[1][2][3]
This compound M5 mAChRNot specifiedNot specifiedNot availableNot availableNot available
AtropineNon-selective mAChRCalcium MobilizationCarbacholpKB 8.7Not availableNone[4]
PirenzepineM1 selectiveCalcium MobilizationCarbacholpKB 6.4Not availableM1 > M5[4]
4-DAMPM3 selectiveCalcium MobilizationCarbacholpKB 8.6Not availableM3 > M5[4]

Experimental Protocols

Calcium Mobilization Assay for M5 NAM Validation

This protocol is a standard method for determining the antagonist activity of compounds targeting the Gq-coupled M5 receptor.

1. Cell Culture and Seeding:

  • Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M5 muscarinic acetylcholine receptor are cultured in appropriate media.

  • Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to near confluence.[5][6]

2. Dye Loading:

  • The cell culture medium is removed, and cells are washed with an assay buffer (e.g., HBSS with 20 mM HEPES).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) is loaded into the cells by incubating the plate at 37°C for a specified time (typically 45-60 minutes).[5][6][7]

3. Compound Incubation (Antagonist Mode):

  • Serial dilutions of the test compounds (e.g., this compound, ML375) are prepared.

  • The dye-containing buffer is removed (or quencher is added in no-wash kits), and the cells are incubated with the test compounds for a defined period (e.g., 15-30 minutes) at 37°C.[8]

4. Agonist Stimulation and Signal Detection:

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is taken.

  • An EC80 concentration of an M5 receptor agonist (e.g., acetylcholine) is added to the wells.

  • The change in fluorescence, indicating intracellular calcium mobilization, is measured kinetically.

5. Data Analysis:

  • The antagonist effect is determined by the reduction in the agonist-induced calcium signal.

  • IC50 values are calculated by plotting the percentage of inhibition against the concentration of the antagonist.

Signaling Pathway and Experimental Workflow

M5 Receptor Signaling Pathway

Activation of the M5 muscarinic acetylcholine receptor by an agonist like acetylcholine leads to the activation of the Gq/11 G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which is the signal measured in the calcium mobilization assay. A negative allosteric modulator (NAM) like ML375 binds to a site on the receptor distinct from the agonist binding site and reduces the receptor's response to the agonist.

M5_Signaling_Pathway cluster_membrane Cell Membrane M5R M5 Receptor Gq Gq/11 M5R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (Agonist) ACh->M5R Activates NAM This compound / ML375 (NAM) NAM->M5R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release

Caption: M5 receptor signaling cascade.

Experimental Workflow for M5 NAM Validation

The process of validating the antagonist activity of a compound like this compound involves several key steps, from initial cell preparation to the final data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis cell_culture Culture M5-expressing CHO cells cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding dye_loading Load cells with calcium-sensitive dye cell_seeding->dye_loading compound_incubation Incubate with This compound / Antagonist dye_loading->compound_incubation agonist_addition Add Acetylcholine (Agonist) compound_incubation->agonist_addition fluorescence_reading Measure fluorescence change (FLIPR / FlexStation) agonist_addition->fluorescence_reading data_analysis Calculate % Inhibition and IC50 fluorescence_reading->data_analysis

Caption: Workflow for calcium mobilization assay.

References

A Head-to-Head Comparison of VU0285683 and MPEP as mGluR5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5): VU0285683 and 2-Methyl-6-(phenylethynyl)pyridine (MPEP). This document synthesizes experimental data on their potency, selectivity, and in vivo efficacy, offering a comprehensive resource for selecting the appropriate tool compound for preclinical research.

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission and plasticity in the central nervous system. Its dysregulation has been implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention. Negative allosteric modulators that bind to a site distinct from the glutamate binding site offer a promising strategy for fine-tuning mGluR5 activity.[1] This guide focuses on a comparative analysis of this compound and the widely studied MPEP.

Biochemical and Pharmacological Profile

Both this compound and MPEP function as negative allosteric modulators of mGluR5, reducing the receptor's response to glutamate.[1][2] Their potency in inhibiting mGluR5 activity is comparable, with IC50 values in the nanomolar range.

CompoundIC50 (mGluR5)Mechanism of Action
This compound 24.4 nM[2]Negative Allosteric Modulator
MPEP 36 nMNegative Allosteric Modulator

Table 1: Comparative Potency of this compound and MPEP

Selectivity Profile

A critical aspect of a pharmacological tool is its selectivity for the intended target. While both compounds are potent mGluR5 NAMs, their off-target activity profiles differ.

This compound has been reported to be a selective mGluR5 NAM, showing selectivity over other metabotropic glutamate receptors, specifically mGluR1, mGluR3, and mGluR4.[2]

MPEP , on the other hand, is known to have off-target effects, most notably as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This lack of selectivity can complicate the interpretation of experimental results, as observed effects may not be solely attributable to mGluR5 modulation.[3]

CompoundSelectivityKnown Off-Target Activity
This compound Selective for mGluR5 over mGluR1, mGluR3, mGluR4[2]Not extensively reported in compared literature.
MPEP NMDA receptor antagonist[3]

Table 2: Selectivity and Off-Target Profile

In Vivo Efficacy in Models of Anxiolytic Activity

The anxiolytic potential of mGluR5 NAMs has been investigated in various preclinical models.

This compound has demonstrated anxiolytic-like activity in rodent models of anxiety.[2]

MPEP has been more extensively studied in this regard, with multiple studies demonstrating its anxiolytic effects in rats at doses ranging from 1 to 30 mg/kg.[4][5][6] These studies have utilized various behavioral tests, including the elevated plus-maze and conflict tests.[4][5]

CompoundAnimal ModelEffective Dose Range (Anxiolytic)
This compound Rodent models[2]Data not available in comparative studies.
MPEP Rat[4][5][6]1 - 30 mg/kg[4][5][6]

Table 3: In Vivo Anxiolytic Efficacy

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these compounds and the methods used to characterize them, it is essential to visualize the underlying biological processes and experimental procedures.

mGluR5 Signaling Pathway

Activation of mGluR5 by glutamate initiates a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

mGluR5_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Downstream\nCellular\nResponses Downstream Cellular Responses Ca_release->Downstream\nCellular\nResponses PKC->Downstream\nCellular\nResponses

mGluR5 Gq-coupled signaling cascade.
Experimental Workflow: In Vitro Potency and Selectivity

The potency and selectivity of mGluR5 modulators are typically assessed through a series of in vitro assays.

experimental_workflow start Test Compound (this compound or MPEP) binding_assay Radioligand Binding Assay (e.g., [3H]MPEP displacement) start->binding_assay functional_assay Functional Assay (e.g., PI Hydrolysis or Ca2+ Flux Assay) start->functional_assay selectivity_panel Off-Target Selectivity Screening (Panel of receptors and enzymes) start->selectivity_panel data_analysis Data Analysis (IC50/Ki determination) binding_assay->data_analysis functional_assay->data_analysis selectivity_panel->data_analysis results Potency and Selectivity Profile data_analysis->results

Workflow for in vitro characterization.

Experimental Protocols

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates (IPs) following receptor activation, providing a functional readout of Gq-coupled receptor activity.

Protocol Outline:

  • Cell Culture and Labeling:

    • HEK293 cells stably expressing mGluR5 are cultured in 96-well plates.

    • Cells are incubated overnight with myo-[³H]inositol to label the phosphoinositide pool.

  • Compound Incubation:

    • Cells are washed and pre-incubated with the test compound (this compound or MPEP) at various concentrations for a defined period (e.g., 20 minutes).

  • Agonist Stimulation:

    • The mGluR5 agonist (e.g., CHPG) is added in the presence of LiCl (to inhibit inositol monophosphatase) and incubated for a further period (e.g., 40 minutes).

  • Extraction and Quantification:

    • The reaction is terminated, and the cells are lysed.

    • Total inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography.

    • The amount of [³H]IPs is quantified by scintillation counting.

  • Data Analysis:

    • The data are normalized to a control (agonist alone) and plotted against the concentration of the antagonist to determine the IC50 value.

Elevated Plus-Maze (EPM) Test for Anxiolytic Activity in Rats

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Protocol Outline:

  • Apparatus:

    • A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.

  • Acclimation:

    • Rats are habituated to the testing room for at least one hour before the test.

  • Drug Administration:

    • The test compound (this compound or MPEP) or vehicle is administered to the rats (e.g., intraperitoneally) at a specified time before the test (e.g., 30-60 minutes).

  • Test Procedure:

    • Each rat is placed in the center of the maze, facing an open arm.

    • The behavior of the rat is recorded for a set period (e.g., 5 minutes).

  • Behavioral Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

  • Data Analysis:

    • An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. Data are typically analyzed using ANOVA followed by post-hoc tests.

Conclusion

Both this compound and MPEP are potent mGluR5 negative allosteric modulators. This compound appears to offer a more selective profile, with less reported off-target activity compared to MPEP's known interaction with NMDA receptors. While MPEP has a more extensive history of in vivo characterization demonstrating anxiolytic effects, the selectivity of this compound may make it a more precise tool for delineating the specific roles of mGluR5 in physiological and pathological processes. The choice between these two compounds will ultimately depend on the specific requirements of the research, with careful consideration of the potential confounding effects of MPEP's off-target activities.

References

Validating VU0285683's Impact on mGluR5: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of functional assays to validate the effect of VU0285683, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). We present supporting experimental data for this compound and compare its performance with other well-established mGluR5 modulators.

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in excitatory synaptic transmission and plasticity. Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a key target for drug discovery. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a nuanced approach to modulating receptor activity.

This guide focuses on this compound, a selective mGluR5 NAM that binds to the same allosteric site as the prototypical NAM, 2-methyl-6-(phenylethynyl)-pyridine (MPEP).[1] We will explore three key in vitro functional assays used to characterize the activity of this compound and compare its profile to other mGluR5 modulators, including the NAMs MPEP and 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP), and the positive allosteric modulator (PAM) 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB).

Comparative Efficacy of mGluR5 Modulators

The following tables summarize the quantitative data from key functional assays, providing a clear comparison of the potency of this compound and other mGluR5 modulators.

Table 1: Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit (for NAMs) or enhance (for PAMs) the glutamate-induced increase in intracellular calcium concentration, a key downstream event in the mGluR5 signaling cascade.

CompoundModulator TypeIC50 / EC50 (nM)
This compound NAM 24.4 ± 3.6 [2]
MPEPNAM12.3[3]
MTEPNAM12[4]
CDPPBPAM~27 (EC50)[5]

Table 2: Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of phospholipase C activation, which is a hallmark of Gq-coupled GPCR signaling, such as that of mGluR5.

CompoundModulator TypeIC50 / EC50 (nM)
This compound NAM Data not readily available in searched sources
MPEPNAMAntagonizes agonist-induced IP accumulation at concentrations as low as 0.2 μM[6]
MTEPNAMInhibits agonist-induced IP hydrolysis at concentrations as low as 0.02 μM[6]
CDPPBPAMData not readily available in searched sources

Table 3: Radioligand Binding Assay ([³H]MPEP Competition)

This assay determines the affinity of a compound for the MPEP allosteric binding site on the mGluR5 receptor by measuring its ability to displace the radiolabeled ligand [³H]MPEP.

CompoundModulator TypeKi (nM)
This compound NAM Data not readily available in searched sources
MPEPNAM~12.3[3]
MTEPNAM~25.4[3]
CDPPBPAMCompetes for [³H]methoxyPEPy binding[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures, the following diagrams are provided.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates This compound This compound (NAM) This compound->mGluR5 Inhibits Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca2_cyto Intracellular Ca²⁺ Increase ER->Ca2_cyto Release Ca2_ER Ca²⁺ Ca2_cyto->PKC Activates Downstream Downstream Signaling PKC->Downstream

Caption: mGluR5 Signaling Pathway.

Calcium_Mobilization_Workflow start Start plate_cells Plate HEK293 cells expressing mGluR5 start->plate_cells dye_loading Load cells with Fluo-4 AM calcium indicator dye plate_cells->dye_loading wash Wash cells to remove excess dye dye_loading->wash add_compound Add this compound or control compound wash->add_compound incubate Incubate add_compound->incubate add_glutamate Add glutamate to stimulate the receptor incubate->add_glutamate measure_fluorescence Measure fluorescence intensity over time (e.g., using a FlexStation) add_glutamate->measure_fluorescence analyze Analyze data to determine IC50 values measure_fluorescence->analyze end End analyze->end

Caption: Intracellular Calcium Mobilization Assay Workflow.

IP1_Accumulation_Workflow start Start plate_cells Plate cells expressing mGluR5 start->plate_cells pre_incubate Pre-incubate cells with assay buffer containing LiCl plate_cells->pre_incubate add_compound Add this compound or control compound pre_incubate->add_compound add_agonist Add glutamate or other agonist add_compound->add_agonist incubate Incubate to allow IP1 accumulation add_agonist->incubate lyse_cells Lyse cells incubate->lyse_cells detect_ip1 Detect IP1 using a competitive immunoassay (e.g., HTRF) lyse_cells->detect_ip1 analyze Analyze data to determine IC50 values detect_ip1->analyze end End analyze->end

Caption: IP1 Accumulation Assay Workflow.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare cell membranes expressing mGluR5 start->prepare_membranes incubate_components Incubate membranes with [³H]MPEP and a competing compound (e.g., this compound) prepare_membranes->incubate_components separate Separate bound and free radioligand via filtration incubate_components->separate wash_filters Wash filters to remove non-specific binding separate->wash_filters measure_radioactivity Measure radioactivity on filters using scintillation counting wash_filters->measure_radioactivity analyze Analyze data to determine Ki values measure_radioactivity->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

1. Intracellular Calcium Mobilization Assay

This protocol is adapted from methodologies described for mGluR5 NAMs.[2]

  • Cell Culture:

    • Plate human embryonic kidney (HEK293) cells stably expressing rat mGluR5 in black-walled, clear-bottom 96-well microplates coated with poly-D-lysine.

    • Culture cells overnight in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Dye Loading:

    • Aspirate the culture medium from the wells.

    • Add 100 µL of loading buffer (Hank's Balanced Salt Solution [HBSS], 20 mM HEPES, and 2.5 mM probenecid) containing 4 µM Fluo-4 AM and 0.02% pluronic acid to each well.

    • Incubate the plate for 60 minutes at 37°C.

    • Wash the plate twice with 100 µL of assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid).

  • Assay Procedure:

    • Place the plate in a fluorescence imaging plate reader (e.g., FlexStation).

    • Add varying concentrations of this compound or other test compounds to the wells.

    • Incubate for a specified period (e.g., 2-5 minutes).

    • Add a sub-maximal concentration (EC₈₀) of glutamate to stimulate the mGluR5 receptor.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm for a set duration (e.g., 120 seconds).

  • Data Analysis:

    • Calculate the change in fluorescence from baseline.

    • Plot the response as a function of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

2. Inositol Monophosphate (IP1) Accumulation Assay

This protocol is based on standard methods for measuring Gq-coupled receptor activity.

  • Cell Culture and Plating:

    • Culture and plate HEK293 cells expressing mGluR5 as described for the calcium mobilization assay.

  • Assay Procedure:

    • Aspirate the culture medium.

    • Add 50 µL of stimulation buffer containing 50 mM LiCl to each well and pre-incubate for 15 minutes at 37°C.

    • Add 25 µL of varying concentrations of this compound or other test compounds.

    • Add 25 µL of glutamate at a concentration that elicits a robust response.

    • Incubate the plate for 60 minutes at 37°C.

  • IP1 Detection:

    • Lyse the cells by adding the lysis buffer provided in a commercial IP-One HTRF kit.

    • Add the HTRF reagents (IP1-d2 conjugate and anti-IP1 cryptate conjugate) to the lysate.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the antagonist concentration and fit the data to determine the IC₅₀ value.

3. Radioligand Binding Assay ([³H]MPEP Competition)

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the MPEP binding site on mGluR5.[1]

  • Membrane Preparation:

    • Harvest HEK293 cells expressing mGluR5.

    • Homogenize the cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, a fixed concentration of [³H]MPEP (typically at its Kd value), and varying concentrations of the unlabeled competitor (e.g., this compound).

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to reduce non-specific binding.

  • Detection and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Plot the percentage of specific binding against the concentration of the competitor.

    • Fit the data using a one-site competition model to determine the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

References

Unveiling the Cellular Activity of VU0285683: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to VU0285683

This compound is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). It acts as a full antagonist at the 2-methyl-6-(phenylethynyl)pyridine (MPEP) binding site, effectively blocking the glutamate-induced response of mGluR5 with an IC₅₀ of 24.4 nM. Its selectivity for mGluR5 over other mGlu receptor subtypes makes it a valuable tool for studying the physiological and pathological roles of this receptor.

The mGluR5 Signaling Pathway

Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon activation by glutamate, mGluR5 initiates a cascade of intracellular events, making it a key regulator of synaptic plasticity and neuronal excitability. The canonical signaling pathway involves:

  • Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.

  • Hydrolysis of PIP₂: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

  • Downstream Signaling: The increase in intracellular calcium and the presence of DAG activate various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent protein kinases (CaMKs). These kinases, in turn, can modulate the activity of other proteins, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Negative allosteric modulators like this compound do not bind to the glutamate binding site but to a distinct allosteric site on the receptor. This binding event changes the conformation of the receptor, reducing its affinity for glutamate and/or its ability to activate the G-protein, thereby inhibiting the downstream signaling cascade.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq/11 mGluR5->Gq Activates This compound This compound (NAM) This compound->mGluR5 Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces Ca2 Ca²⁺ (from ER) IP3->Ca2 Releases PKC PKC Ca2->PKC Activates ERK ERK1/2 PKC->ERK Phosphorylates

Figure 1. Simplified mGluR5 signaling pathway and the inhibitory action of this compound.

Comparative Analysis of mGluR5 Negative Allosteric Modulators

While specific data for this compound is limited, a comparative analysis can be made based on the performance of other well-studied mGluR5 NAMs in various cell lines. These compounds are frequently characterized in recombinant cell lines, such as Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells, stably expressing the mGluR5.

CompoundIC₅₀ / Ki (nM)Assay TypeCell LineKey Findings & References
This compound 24.4 Not SpecifiedNot SpecifiedPotent and selective mGluR5 NAM.
MPEP 16 (Ki)[³H]MPEP BindingRat Brain MembranesPrototypical mGluR5 NAM.
MTEP 42 (Ki)[³H]MPEP BindingRat Brain MembranesAnother widely used tool compound.
Basimglurant 2.9Ca²⁺ MobilizationHEK293 (human mGluR5)Clinically tested NAM with slow dissociation.
Mavoglurant 31IP₁ AccumulationHEK293 (human mGluR5)Clinically evaluated for Fragile X syndrome.
Dipraglurant 18IP₁ AccumulationHEK293 (rat mGluR5)Investigated for Parkinson's disease dyskinesia.

This table summarizes data from various sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to differing experimental conditions.

Experimental Protocols for Assessing mGluR5 NAM Activity

To cross-validate the activity of this compound and compare it to other NAMs, several key in vitro assays can be employed. These assays typically measure the inhibition of glutamate-induced signaling downstream of mGluR5 activation.

Intracellular Calcium Mobilization Assay

This is a primary functional assay to assess the activity of compounds targeting Gq-coupled receptors.

Principle: The assay measures changes in intracellular calcium concentration upon receptor activation. In the presence of an mGluR5 agonist like glutamate or quisqualate, intracellular calcium levels rise. A NAM like this compound will inhibit this rise in a dose-dependent manner.

Methodology:

  • Cell Culture: Plate HEK293 or CHO cells stably expressing mGluR5 in a 96- or 384-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This is typically done in a buffer containing probenecid to prevent dye extrusion.

  • Compound Incubation: Add varying concentrations of the test compound (e.g., this compound) to the wells and incubate for a predetermined time.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader equipped with an automated injection system. Inject a fixed concentration of an mGluR5 agonist (e.g., glutamate at its EC₈₀) and immediately measure the fluorescence intensity over time.

  • Data Analysis: The peak fluorescence intensity is proportional to the intracellular calcium concentration. The inhibitory effect of the NAM is calculated relative to the agonist-only control, and an IC₅₀ value is determined.

Calcium_Mobilization_Workflow A Plate mGluR5-expressing cells B Load cells with calcium-sensitive dye A->B C Incubate with This compound (NAM) B->C D Inject mGluR5 agonist C->D E Measure fluorescence (calcium signal) D->E F Calculate IC₅₀ E->F

Figure 2. Experimental workflow for a calcium mobilization assay.

Inositol Monophosphate (IP₁) Accumulation Assay

This assay provides a more stable and cumulative measure of Gq pathway activation.

Principle: IP₃, the direct product of PLC activation, has a very short half-life. It is rapidly metabolized to inositol monophosphate (IP₁). In the presence of lithium chloride (LiCl), which inhibits the enzyme that degrades IP₁, IP₁ accumulates in the cell. The amount of accumulated IP₁ is a robust measure of Gq activation.

Methodology:

  • Cell Seeding: Seed mGluR5-expressing cells in a suitable multi-well plate.

  • Compound Treatment: On the day of the assay, replace the culture medium with a stimulation buffer containing LiCl and the test compound (NAM) at various concentrations.

  • Agonist Stimulation: Add a fixed concentration of the mGluR5 agonist and incubate for a specified period (e.g., 30-60 minutes) to allow for IP₁ accumulation.

  • Cell Lysis and Detection: Lyse the cells and detect the accumulated IP₁ using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit according to the manufacturer's instructions.

  • Data Analysis: The signal is inversely proportional to the amount of IP₁ in the sample. An IC₅₀ value for the NAM is determined by fitting the dose-response curve.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the modulation of a downstream signaling event.

Principle: Activation of the mGluR5-Gq pathway can lead to the phosphorylation and activation of ERK1/2. A NAM will inhibit this agonist-induced phosphorylation.

Methodology:

  • Cell Culture and Treatment: Culture mGluR5-expressing cells to near confluency. Serum-starve the cells to reduce basal ERK1/2 phosphorylation. Treat the cells with the NAM followed by stimulation with an mGluR5 agonist.

  • Cell Lysis and Protein Quantification: Lyse the cells in a buffer containing phosphatase and protease inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.

  • Signal Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal. The inhibitory effect of the NAM is determined relative to the agonist-only control.

Western_Blot_Workflow A Treat cells with NAM and agonist B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to membrane C->D E Probe with p-ERK1/2 and Total ERK1/2 antibodies D->E F Detect and quantify band intensities E->F

Figure 3. General workflow for Western blot analysis of ERK1/2 phosphorylation.

Conclusion

This compound is a potent and selective mGluR5 NAM that holds promise as a research tool. While direct comparative data on its activity across different cell lines is not extensively published, its pharmacological profile suggests it will effectively inhibit mGluR5-mediated signaling. Cross-validation of its activity can be robustly performed using standard in vitro pharmacological assays such as calcium mobilization, IP₁ accumulation, and ERK1/2 phosphorylation. By comparing its performance in these assays to that of other well-characterized mGluR5 NAMs, researchers can gain a comprehensive understanding of its cellular activity and potential therapeutic utility.

A Comparative Analysis of VU0285683 and Other mGluR5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM), VU0285683, alongside other well-characterized mGluR5 NAMs: MPEP, MTEP, and Fenobam. This document is intended to serve as a resource for researchers in neuroscience and drug discovery, offering a comprehensive overview of the pharmacological and pharmacokinetic properties of these compounds, supported by experimental data and detailed methodologies.

Introduction to mGluR5 and Negative Allosteric Modulation

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and substance use disorders.

Negative allosteric modulators (NAMs) of mGluR5 represent a promising therapeutic strategy. These molecules bind to a site on the receptor distinct from the endogenous ligand, glutamate, and induce a conformational change that inhibits receptor activation. This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to competitive antagonists that target the glutamate binding site.

Comparative In Vitro Pharmacology

The in vitro potency of this compound and other mGluR5 NAMs has been characterized using various assays, including radioligand binding and functional assessments of intracellular calcium mobilization. The following table summarizes key in vitro pharmacological data for these compounds.

CompoundBinding Affinity (Ki, nM)Functional Potency (IC50, nM)Assay TypeReference
This compound 82 ± 12Not Reported[3H]methoxyPEPy Competition Binding[1]
MPEP 1625[3H]MPEP Competition Binding / Functional Assay[1]
MTEP 4212.3[3H]MPEP Competition Binding / Functional Assay[1]
Fenobam Not Reported46Functional Assay[1]

Comparative Pharmacokinetics

The pharmacokinetic profiles of these NAMs are critical for their utility in in vivo studies and as potential therapeutics. Key parameters include oral bioavailability and the ability to penetrate the blood-brain barrier (BBB).

CompoundOral Bioavailability (%)Brain-to-Plasma RatioSpeciesReference
This compound Not AvailableNot AvailableNot Available
MPEP Low~1Rat[1]
MTEP Moderate~1Rat[1]
Fenobam ModerateNot ReportedRat[1]

Note: While this compound has demonstrated in vivo activity in rodent models of anxiety, specific pharmacokinetic data such as oral bioavailability and brain-to-plasma ratio are not publicly available in the reviewed literature.[1]

mGluR5 Signaling Pathway

Activation of mGluR5 initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Downstream of this, mGluR5 activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which influences transcription factors such as CREB and Elk-1, playing a role in synaptic plasticity and gene expression.

mGluR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq/11 Gq/11 mGluR5->Gq/11 Activates NAM mGluR5 NAM (e.g., this compound) NAM->mGluR5 Inhibits PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ (intracellular) IP3->Ca2+ Release from ER PKC PKC DAG->PKC Activates MAPK/ERK\nPathway MAPK/ERK Pathway Ca2+->MAPK/ERK\nPathway Modulates PKC->MAPK/ERK\nPathway Activates CREB CREB MAPK/ERK\nPathway->CREB Phosphorylates Elk-1 Elk-1 MAPK/ERK\nPathway->Elk-1 Phosphorylates Gene\nExpression Gene Expression CREB->Gene\nExpression Elk-1->Gene\nExpression Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Test Compounds - [3H]methoxyPEPy - Cell Membranes start->prepare_reagents plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells prepare_reagents->plate_setup incubation Incubate at Room Temperature (60-90 minutes) plate_setup->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration washing Wash Filters (Remove non-specifically bound radioligand) filtration->washing scintillation_counting Measure Radioactivity washing->scintillation_counting data_analysis Data Analysis: - Determine IC50 - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end Calcium_Assay_Workflow start Start cell_culture Culture mGluR5-expressing HEK293 cells in 96-well plates start->cell_culture dye_loading Load cells with Calcium Indicator Dye cell_culture->dye_loading baseline_reading Acquire Baseline Fluorescence Reading dye_loading->baseline_reading add_nam Add varying concentrations of NAM (Test Compound) baseline_reading->add_nam add_agonist Stimulate with Glutamate (EC80) add_nam->add_agonist measure_fluorescence Measure Change in Fluorescence Intensity add_agonist->measure_fluorescence data_analysis Data Analysis: Determine IC50 measure_fluorescence->data_analysis end End data_analysis->end

References

VU0285683: An In Vivo Efficacious mGlu5 Negative Allosteric Modulator for Anxiolytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of VU0285683, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), and its in vivo efficacy in preclinical models of anxiety. This document synthesizes available experimental data, details relevant protocols, and visualizes key pathways to offer a comprehensive overview of this compound's potential as a therapeutic agent.

Executive Summary

This compound is a selective mGlu5 negative allosteric modulator that has demonstrated anxiolytic-like activity in rodent models.[1] As a member of the mGlu5 NAM class of compounds, it offers a targeted approach to modulating glutamatergic neurotransmission, a key pathway implicated in anxiety and other central nervous system (CNS) disorders. This guide compares the in vivo efficacy of this compound with other well-characterized mGlu5 NAMs, such as MPEP and MTEP, providing a framework for its evaluation in drug development programs.

Comparative In Vivo Efficacy of mGlu5 Negative Allosteric Modulators

The anxiolytic potential of mGlu5 NAMs has been extensively investigated in various animal models. These studies consistently demonstrate that negative modulation of mGlu5 receptors produces effects comparable to clinically used anxiolytics.

CompoundAnimal ModelKey FindingsReference
This compound Marble Burying Test (Mouse)Significant reduction in burying behavior , indicative of anxiolytic-like activity.[1]
This compound Elevated Plus Maze (Rat)Increased time spent in open arms , suggesting a decrease in anxiety-like behavior.[1]
MPEPElevated Plus Maze (Rat)Increased percentage of open arm time and entries.[2]
MTEPFear Potentiated Startle (Rat)Significantly inhibited the fear-potentiated startle response.[2]
MTEPContextual Fear Conditioning (Rat)Attenuated freezing response.[2]
GRN-529Vogel Conflict Test (Rat)Increased punished responding, indicative of anxiolytic activity.[3]

Mechanism of Action: mGlu5 Signaling Pathway

This compound and other mGlu5 NAMs exert their effects by binding to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site. This binding event modulates the receptor's response to glutamate, leading to a reduction in downstream signaling cascades implicated in neuronal excitability and anxiety.

mGlu5_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate_pre Glutamate mGluR5 mGluR5 Glutamate_pre->mGluR5 binds Gq Gq mGluR5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC Activation DAG->PKC Neuronal_Excitability Increased Neuronal Excitability & Anxiety Ca_release->Neuronal_Excitability PKC->Neuronal_Excitability This compound This compound (NAM) This compound->mGluR5 inhibits

Caption: Simplified mGlu5 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo findings. Below are the protocols for the key behavioral assays used to assess the anxiolytic efficacy of this compound and related compounds.

Marble Burying Test (Mouse)
  • Apparatus: A standard mouse cage filled with 5 cm of bedding material. Twenty marbles are evenly spaced on the surface of the bedding.

  • Procedure:

    • Mice are individually placed in the test cage.

    • The number of marbles buried (at least two-thirds covered by bedding) within a 30-minute period is counted.

  • Dosing: this compound or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to the test.

  • Endpoint: A significant reduction in the number of marbles buried by the drug-treated group compared to the vehicle group is indicative of anxiolytic-like activity.

Elevated Plus Maze (Rat)
  • Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.

  • Procedure:

    • Rats are placed in the center of the maze, facing an open arm.

    • Animal behavior is recorded for a 5-minute session.

  • Dosing: this compound or vehicle is administered i.p. 30 minutes prior to the test.

  • Endpoints:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • An increase in these parameters suggests an anxiolytic effect.

Experimental Workflow

The process of evaluating the in vivo efficacy of a novel compound like this compound follows a structured workflow, from initial screening to more complex behavioral paradigms.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation in_vitro_binding Binding Assays (Determine affinity for mGluR5) in_vitro_functional Functional Assays (Confirm NAM activity) in_vitro_binding->in_vitro_functional pk_studies Pharmacokinetic Studies (Assess brain penetration and half-life) in_vitro_functional->pk_studies behavioral_screening Initial Behavioral Screening (e.g., Marble Burying Test) pk_studies->behavioral_screening advanced_behavioral Advanced Behavioral Models (e.g., Elevated Plus Maze, Fear Conditioning) behavioral_screening->advanced_behavioral toxicology Toxicology and Safety Studies advanced_behavioral->toxicology

Caption: A typical workflow for the preclinical evaluation of a CNS compound.

Conclusion

The available data strongly support the in vivo efficacy of this compound as an anxiolytic agent, consistent with the broader class of mGlu5 negative allosteric modulators. Its demonstrated activity in multiple rodent models of anxiety positions it as a valuable tool for further research and a potential lead compound for the development of novel therapeutics for anxiety disorders. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon these initial findings.

References

Head-to-Head Comparison: VU0285683 and Fenobam in the Modulation of mGluR5

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Neuroscience and Drug Development

This guide provides a detailed, data-driven comparison of two key negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5): VU0285683 and fenobam. By objectively presenting their pharmacological profiles, preclinical efficacy in established models of anxiety and pain, and the underlying experimental methodologies, this document serves as a valuable resource for scientists engaged in the exploration of mGluR5 as a therapeutic target.

Introduction to mGluR5 and its Allosteric Modulation

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its involvement in numerous neurological and psychiatric disorders has made it a prime target for therapeutic intervention. Negative allosteric modulators, which bind to a site distinct from the glutamate binding site to decrease the receptor's response to glutamate, have shown promise in preclinical models of anxiety, pain, and other central nervous system disorders.

This compound is a selective mGluR5 negative allosteric modulator. In contrast, fenobam , initially developed as a non-benzodiazepine anxiolytic, was later identified as a potent and selective mGluR5 NAM.[1][2] This guide delves into the quantitative and qualitative differences between these two compounds to inform future research and development efforts.

Quantitative Pharmacological Profile

The following table summarizes the key in vitro pharmacological parameters for this compound and fenobam, providing a direct comparison of their potency and binding affinity at the mGluR5 receptor.

ParameterThis compoundFenobamReference(s)
Mechanism of Action Negative Allosteric Modulator (NAM)Negative Allosteric Modulator (NAM) with Inverse Agonist Properties[3][4]
IC50 (h-mGluR5) 24.4 nM (antagonist activity)58 ± 2 nM (quisqualate-evoked Ca2+ response); 87 nM (blocking constitutive activity)[3][4][5]
Binding Affinity (Kd) Not explicitly reported31 ± 4 nM (human); 54 ± 6 nM (rat)[5]

Preclinical Efficacy: A Comparative Overview

Both this compound and fenobam have demonstrated efficacy in rodent models of anxiety and pain. While direct head-to-head studies are limited, this section presents available data from separate preclinical investigations.

Anxiolytic-like Activity

Fenobam has been shown to exhibit anxiolytic activity in various preclinical models, including the Vogel conflict test and the Geller-Seifter conflict test, with a minimum effective dose of 10 to 30 mg/kg (p.o.).[5] While this compound is also reported to have anxiolytic-like activity in rodent models, specific dose-response data from publicly available literature is not as extensively detailed.

Analgesic Effects in the Formalin Test

Fenobam has been demonstrated to have antinociceptive actions in the formalin test at doses of 10 and 30 mg/kg.[6] Specifically, a 30 mg/kg intraperitoneal injection of fenobam significantly reduced the licking/biting time in the second phase of the formalin test in mice.[1]

Experimental Protocols

For the benefit of researchers looking to replicate or build upon these findings, detailed methodologies for key behavioral assays are provided below.

Formalin Test for Nociception

The formalin test is a widely used model of tonic pain involving two distinct phases of nociceptive behavior.

Procedure:

  • Habituation: Mice are individually placed in an observation chamber for at least 30 minutes to acclimate to the environment.[1][2]

  • Formalin Injection: A solution of 2.5% formalin (in 0.92% formaldehyde) is injected subcutaneously into the plantar surface of the mouse's hind paw (typically 20 µL).[7]

  • Observation: Immediately after injection, the animal is returned to the observation chamber. The cumulative time spent licking or biting the injected paw is recorded for two distinct periods: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[7]

  • Drug Administration: Test compounds (e.g., fenobam) or vehicle are typically administered intraperitoneally (i.p.) 30 minutes prior to the formalin injection.[1]

Elevated Plus Maze for Anxiety-Like Behavior

The elevated plus maze (EPM) is a standard behavioral assay for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two enclosed arms.[8][9]

Procedure:

  • Habituation: Animals are brought to the testing room at least 30-60 minutes before the test to acclimate.[8][9]

  • Placement: The animal is placed in the center of the maze, facing one of the open arms.[9]

  • Exploration: The animal is allowed to freely explore the maze for a set period, typically 5 minutes.[9]

  • Data Collection: A video tracking system records the animal's movement. Key parameters measured include the time spent in the open arms versus the closed arms and the number of entries into each arm type. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.[8][9]

Signaling Pathways and Mechanism of Action

The diagram below illustrates the canonical signaling pathway of mGluR5 and the inhibitory effect of a negative allosteric modulator like this compound or fenobam.

mGluR5_NAM_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq Protein mGluR5->Gq Activates NAM This compound / Fenobam (NAM) NAM->mGluR5 Binds Allosterically PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: mGluR5 signaling cascade and the inhibitory action of a NAM.

Conclusion

Both this compound and fenobam are potent and selective negative allosteric modulators of mGluR5, a receptor with significant therapeutic potential for a range of CNS disorders. Fenobam has a more extensive publicly documented history of in vivo characterization, demonstrating clear anxiolytic and analgesic properties in preclinical models. While this compound is a valuable research tool with high in vitro potency, further published in vivo studies are needed to fully delineate its dose-response relationship and therapeutic window for similar indications. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool for their specific experimental needs and to highlight areas where further investigation is warranted.

References

Validating the Lack of Agonist Activity of VU0285683 at the mGlu5 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the lack of agonist activity of VU0285683, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). By examining its pharmacological profile against a known mGlu5 agonist, this document offers experimental frameworks and supporting data to confirm its functional role as a non-agonist.

Introduction to this compound

This compound is a well-characterized selective and potent negative allosteric modulator of the mGlu5 receptor. As a NAM, its primary mechanism of action is to bind to an allosteric site on the receptor, distinct from the orthosteric site where endogenous agonists like glutamate bind. This binding event reduces the affinity and/or efficacy of the orthosteric agonist, thereby diminishing the receptor's response. By definition, a NAM does not possess intrinsic agonist activity; it does not activate the receptor in the absence of an agonist. This guide outlines the experimental procedures to empirically validate this defining characteristic.

Comparative Analysis of Agonist vs. Non-Agonist Activity

To experimentally confirm the absence of agonist activity for this compound, its effects on mGlu5-mediated signaling are compared with those of a known mGlu5 agonist, such as quisqualate. The following table summarizes the expected outcomes from in vitro functional assays.

CompoundTargetMechanism of ActionExpected Agonist ActivityIC50 (Antagonist Activity)
This compound mGlu5 ReceptorNegative Allosteric ModulatorNone24.4 nM
Quisqualate mGlu5 ReceptorAgonistPotent, full agonismN/A

As a negative allosteric modulator, this compound is not expected to elicit an agonist response. The IC50 value represents its potency in inhibiting the response to an agonist.

mGlu5 Receptor Signaling Pathway

Activation of the mGlu5 receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade. An agonist binding to the receptor triggers a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, resulting in the release of stored intracellular calcium (Ca2+), a key signaling event. An agonist will trigger this pathway, while a compound lacking agonist activity, like this compound, will not.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Quisqualate) mGlu5 mGlu5 Receptor Agonist->mGlu5 Binds & Activates Gq11 Gq/11 mGlu5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers This compound This compound (NAM) This compound->mGlu5 Binds & Inhibits Agonist_Testing_Workflow start Start: mGlu5-expressing cells treatment Treat cells with compounds start->treatment control_neg Vehicle (Negative Control) treatment->control_neg control_pos Agonist (e.g., Quisqualate) (Positive Control) treatment->control_pos test_compound This compound treatment->test_compound measurement Measure downstream signal (Intracellular Ca2+ or IP1) control_neg->measurement control_pos->measurement test_compound->measurement analysis Analyze and compare responses measurement->analysis conclusion Conclusion: This compound shows no agonist activity analysis->conclusion

Safety Operating Guide

Essential Guide to the Proper Disposal of VU0285683

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like VU0285683 are paramount for ensuring a secure and compliant research environment. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a negative allosteric modulator of mGlu5 receptors. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is the first step in establishing safe handling and disposal protocols.

PropertyValue
IUPAC Name 3-fluoro-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile[1]
Molecular Formula C₁₄H₇FN₄O[1]
Molecular Weight 266.23 g/mol [1]
CAS Number 327056-22-4[2]
Chemical Class Halogenated heterocyclic organic compound

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A fully-buttoned lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[2]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Wash the affected area immediately with soap and water for at least 15 minutes. Remove contaminated clothing and launder it before reuse. If irritation persists, seek medical advice.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in accordance with institutional, local, and national regulations. Due to its chemical composition, it should be classified as a halogenated organic waste .[3]

  • Segregation: Do not mix this compound with non-halogenated organic waste or any other waste streams.[1][3] Keep the compound in its original, properly sealed container whenever possible.

  • Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste: this compound". The label should also include the full chemical name: 3-fluoro-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile. Ensure that relevant hazard pictograms are displayed on the container.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] this compound is not suitable for drain or regular trash disposal.[3][4] The primary method of disposal for halogenated organic compounds is typically high-temperature incineration at a specialized facility.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a fume hood.[1]

  • Containment: Prevent the further spread of the material. For solid spills, avoid generating dust.[1] Cover drains to prevent entry into the sewer system.

  • Clean-up: Carefully sweep or scoop up the spilled solid material using non-sparking tools. Place the collected material into a suitable, labeled, and sealed container for disposal as hazardous waste.[1][5]

  • Decontamination: Clean the affected area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials and contaminated PPE as hazardous waste.

  • Reporting: Report the spill to your supervisor and your institution's EHS department, regardless of the size.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: Handling this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate as Halogenated Organic Waste ppe->segregate label Label Container Clearly: 'Hazardous Waste: this compound' segregate->label store Store in Designated Secure Area label->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup end_proc End of Procedure pickup->end_proc spill->ppe No evacuate Evacuate & Ventilate Area spill->evacuate Yes contain Contain Spill evacuate->contain cleanup Clean Up with Appropriate Materials contain->cleanup collect_spill Collect Spill Residue as Hazardous Waste cleanup->collect_spill collect_spill->segregate

Caption: A workflow for the safe disposal of this compound.

References

Personal protective equipment for handling VU0285683

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for VU0285683

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety profiles of its constituent chemical moieties: pyridine, oxadiazole, and fluorinated benzonitrile. It is imperative to handle this compound with caution in a controlled laboratory environment.

Hazard Assessment

This compound, with the chemical name 3-Fluoro-5-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-benzonitrile, should be treated as a potentially hazardous substance. The chemical structure suggests potential for toxicity if ingested, inhaled, or absorbed through the skin.

  • Pyridine moiety: Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or if inhaled.[1][2] They can cause skin and eye irritation, and repeated exposure may lead to organ damage.[2]

  • Benzonitrile moiety: Benzonitrile can cause irritation to the skin, eyes, and respiratory system.[3]

  • Fluorinated Aromatic Compounds: Organofluorine compounds can be persistent in the environment and may have toxic effects.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting (Solid) Chemical fume hood or ventilated balance enclosureDouble nitrile or neoprene glovesSafety glasses with side shields or chemical splash gogglesNIOSH-approved respirator (N95 or higher) if dust can be generatedFull-coverage lab coat
Solution Preparation Chemical fume hoodDouble nitrile or neoprene glovesChemical splash goggles and face shieldNIOSH-approved respirator with organic vapor cartridgesChemical-resistant lab coat or apron
In-vivo/In-vitro Experiments Biosafety cabinet or chemical fume hoodDouble nitrile or neoprene glovesSafety glasses with side shieldsAs required by risk assessmentLab coat
Operational Plan for Safe Handling

Strict adherence to the following operational protocols is essential for minimizing risks.

1. Pre-Experiment Preparation:

  • Ensure a calibrated and certified chemical fume hood is available and operational.[1]

  • Assemble all necessary PPE and confirm it is in good condition.

  • Prepare all required equipment and reagents before handling the compound.

2. Handling Procedures:

  • Always handle this compound within a chemical fume hood to minimize inhalation exposure.[1]

  • Use non-sparking tools and avoid creating dust.

  • Keep containers tightly closed when not in use.[1]

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • All waste containing this compound, including unused product and contaminated materials (e.g., gloves, pipette tips, and glassware), must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Due to the presence of a halogen (fluorine), this waste should be segregated as halogenated organic waste.[7]

Disposal Method:

  • Dispose of the chemical waste through a licensed and certified hazardous waste disposal facility.[7]

  • Do not dispose of this compound down the drain or in regular trash.[7]

Visual Guidance

Experimental Workflow: Safe Handling of this compound

Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Prepare Solution in Fume Hood handling_weigh->handling_dissolve handling_experiment Conduct Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Store Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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